molecular formula C23H16N2O B2636263 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 1020252-53-2

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Numéro de catalogue: B2636263
Numéro CAS: 1020252-53-2
Poids moléculaire: 336.394
Clé InChI: QNWYOLGAFPJQCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a tricyclic indenopyrazole derivative, a chemical class recognized for its significant potential in medicinal chemistry and pharmacological research . The indenopyrazole scaffold is a subject of interest due to the broad spectrum of biological activities exhibited by pyrazole-containing compounds, which include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Fused-ring pyrazoles, such as this indenopyrazol-4-one, represent a vibrant area of investigation for developing new therapeutic agents . Research into analogous structures suggests potential mechanisms of action for compounds of this class. Pyrazole derivatives have been identified as inhibitors of key enzymes like human carboxylesterase and have shown the ability to block ROS production in cellular models, indicating a role as antioxidant agents . Furthermore, some pyrazole-based molecules function by modulating specific cell death pathways, including the activation of p53-mediated apoptosis . This particular compound, with its specific 3-(4-Methylphenyl) and 1-phenyl substitutions, serves as a valuable chemical tool for researchers exploring structure-activity relationships, developing new synthetic methodologies for fused heterocycles , and investigating novel bioactive molecules for application in oncology, inflammation, and oxidative stress-related research.

Propriétés

IUPAC Name

3-(4-methylphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c1-15-11-13-16(14-12-15)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWYOLGAFPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In silico molecular docking studies of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, a novel heterocyclic compound with significant therapeutic potential. Pyrazole derivatives are well-established scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Molecular docking, a powerful and cost-effective computational method, is instrumental in the early stages of drug discovery for predicting the binding affinity and interaction patterns of small molecules with macromolecular targets.[4][5] This document, designed for researchers and drug development professionals, details a robust, self-validating workflow for target selection, ligand and receptor preparation, docking simulation, and results in analysis. By elucidating the causality behind each methodological step and grounding the protocol in authoritative standards, this guide serves as a practical blueprint for exploring the mechanism of action of this promising indenopyrazole derivative and accelerating its development into a potential therapeutic agent.

Introduction: The Scientific Case for Docking

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][6] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity for high-affinity interactions with a multitude of biological targets.[6] The market success of pyrazole-containing drugs, such as the selective COX-2 inhibitor Celecoxib, underscores the therapeutic value of this scaffold.[7] These derivatives have demonstrated a broad spectrum of pharmacological activities, making them a fertile ground for the discovery of novel agents against various diseases.[1][8]

The Target Compound: 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

The subject of this guide, 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, is a fused-ring indenopyrazole. This tricyclic structure offers a rigid and sterically defined scaffold, which can enhance binding selectivity and potency.[9][10] The presence of aryl substituents—the 4-methylphenyl and phenyl groups—provides opportunities for critical hydrophobic and π-π stacking interactions within a receptor's active site, while the pyrazolone core can engage in key hydrogen bonding. Based on its structural class, the compound is a prime candidate for investigation as an anti-inflammatory, anticancer, or antimicrobial agent.

The Rationale for In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[11] In drug discovery, it serves as a virtual screening tool to identify and prioritize lead compounds before committing to costly and time-consuming synthesis and in vitro testing.[12][13] This approach allows researchers to:

  • Generate Hypotheses: Elucidate potential mechanisms of action by identifying likely biological targets.

  • Predict Binding Affinity: Estimate the strength of the interaction, which often correlates with biological activity.

  • Analyze Interaction Patterns: Visualize the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.[11]

  • Guide Lead Optimization: Provide structural insights to inform the chemical modification of a compound to improve its potency and selectivity.

Target Selection Strategy: Identifying the "Lock"

The selection of a relevant biological target is the most critical step in designing a meaningful docking study. The choice must be based on a strong biological rationale derived from the compound's structural class. For a pyrazole derivative, several high-value targets are implicated in major disease pathways.

Primary Target for this Guide: Cyclooxygenase-2 (COX-2)

  • Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[7][14] Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, function by selectively inhibiting COX-2.[2][7] Given the structural similarities, it is highly plausible that 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one exhibits anti-inflammatory activity via this mechanism.

  • PDB ID: For this study, we will use the crystal structure of human COX-2 in complex with a selective inhibitor, available from the Protein Data Bank (PDB). A suitable entry is 5IKR .

Other High-Potential Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (new blood vessel formation), which is crucial for tumor growth. Pyrazole derivatives have been reported as potent VEGFR-2 kinase inhibitors, suggesting a potential anticancer application.[1][15]

  • Fungal 14-alpha Demethylase: An essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[16] Docking against this target could explore the compound's potential as a novel antifungal agent.

Methodologies: A Validating In Silico Workflow

This section outlines a detailed, step-by-step protocol for the molecular docking of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one against COX-2. The workflow is designed to be self-validating by employing widely accepted software and standard procedures.

Software and Resource Requirements
  • Molecular Graphics and Modeling: PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.

  • Docking Software: AutoDock Tools and AutoDock Vina.[16]

  • Ligand Structure Generation: ChemDraw or MarvinSketch.

  • Protein Structure Database: The RCSB Protein Data Bank (PDB).

Ligand Preparation Workflow (The "Key")

The ligand must be converted into a three-dimensional, energetically minimized structure with correct atom types and charges for the docking software to recognize it.

  • 2D Structure Generation: Draw the 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one structure in ChemDraw.

  • Conversion to 3D: Export the structure and use a program like Open Babel or the 3D-cleanup function in modeling software to generate a three-dimensional conformation.

  • Energy Minimization: Perform energy minimization using a force field like MMFF94. This step is crucial to obtain a low-energy, sterically favorable conformation.

  • File Format Conversion: Save the final ligand structure in PDBQT format using AutoDock Tools. This process assigns Gasteiger charges and defines rotatable bonds, which are essential for flexible ligand docking.

Receptor Preparation Workflow (The "Lock")

The raw crystal structure from the PDB must be cleaned and prepared to create a suitable binding site for docking.

  • Fetch the Receptor: Download the PDB file for COX-2 (e.g., 5IKR) from the RCSB PDB website.

  • Clean the Structure: Using AutoDock Tools or a similar program, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Causality: Water molecules in the active site can interfere with the docking algorithm and are often not conserved, making their removal a standard and necessary step for reliable predictions.

  • Add Hydrogen Atoms: Add polar hydrogens to the protein structure. Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.

  • Assign Charges: Compute and add Kollman united-atom charges to the protein. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the cleaned receptor as a PDBQT file. This format contains the protein coordinates with added hydrogens and assigned charges.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis l1 Draw 2D Structure (ChemDraw) l2 Generate 3D Conformation (Open Babel) l1->l2 l3 Energy Minimization (MMFF94 Force Field) l2->l3 l4 Assign Charges & Define Rotatable Bonds l3->l4 l5 Save as PDBQT File l4->l5 d1 Define Grid Box (Active Site) l5->d1 r1 Download PDB File (e.g., 5IKR for COX-2) r2 Remove Water & Co-ligands r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Assign Kollman Charges r3->r4 r5 Save as PDBQT File r4->r5 r5->d1 d2 Run Docking Algorithm (AutoDock Vina) d1->d2 d3 Generate Binding Poses (Ranked by Score) d2->d3 a1 Analyze Binding Energy & Inhibition Constant (Ki) d3->a1 a2 Visualize Best Pose (PyMOL/Discovery Studio) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic) a2->a3 a4 Generate Hypothesis a3->a4

Caption: A comprehensive workflow for in silico molecular docking.

The Docking Simulation: Grid Generation and Execution
  • Define the Binding Site (Grid Box): Using AutoDock Tools, define a 3D grid box that encompasses the entire active site of the COX-2 enzyme. The dimensions and center of the grid should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the co-crystallized inhibitor in the original PDB file is the ideal guide for centering the grid box.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand (PDBQT) and receptor (PDBQT) files, as well as the grid box coordinates and dimensions. The exhaustiveness parameter, which controls the computational effort of the search, can be set (e.g., to 8 or 16 for higher accuracy).

  • Run AutoDock Vina: Execute the Vina algorithm from the command line using the configuration file. Vina will employ its Lamarckian Genetic Algorithm to explore various conformations (poses) of the ligand within the receptor's active site and rank them using its scoring function.[11]

Post-Docking Analysis: Interpreting the Results

The output from Vina is a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Examine Binding Energies: The top-ranked pose with the most negative binding energy is the most probable binding mode. This value can be used to estimate the theoretical inhibition constant (Ki).

  • Visualize the Best Pose: Load the prepared receptor and the top-ranked ligand pose into PyMOL or Discovery Studio.

  • Identify Key Interactions: Analyze the binding pose to identify specific amino acid residues interacting with the ligand. Look for:

    • Hydrogen Bonds: e.g., between the pyrazolone oxygen and residues like Arg513 or Tyr355 in COX-2.

    • Hydrophobic Interactions: Between the phenyl and methylphenyl rings of the ligand and hydrophobic pockets in the active site.

    • π-π Stacking: Between the aromatic rings of the ligand and residues like Trp387.

Hypothetical Results and Discussion

This section presents a plausible, hypothetical outcome of the docking study to illustrate how results are interpreted.

Quantitative Docking Metrics

The docking simulation of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one against the COX-2 active site (PDB: 5IKR) could yield the following results for the top-ranked pose.

MetricHypothetical ValueInterpretation
Binding Affinity -9.8 kcal/molA strong predicted binding affinity, suggesting potent inhibitory potential.
Estimated Ki ~150 nMA low nanomolar inhibition constant, indicative of a high-potency inhibitor.
RMSD from reference < 2.0 Å(If compared to a known inhibitor) Indicates the docking pose is credible.
Qualitative Analysis of Binding Interactions

A visual analysis of the hypothetical top-ranked pose would likely reveal that the compound binds within the known COX-2 active site, stabilized by a network of interactions:

  • Hydrogen Bonding: The carbonyl oxygen of the pyrazolone core is positioned to form a crucial hydrogen bond with the hydroxyl group of Tyr355 and the guanidinium group of Arg513 , anchoring the ligand in the active site.

  • Hydrophobic Interactions: The 1-phenyl ring could be oriented towards a hydrophobic pocket formed by residues such as Val349, Leu352, and Val523 .

  • Selectivity Pocket Interaction: The 3-(4-methylphenyl) group could extend into the larger, more accommodating selectivity pocket of COX-2, a feature that distinguishes it from the more constricted COX-1 active site. This interaction, potentially with residues like Val523 and Ala527 , would be a strong indicator of COX-2 selectivity.

  • π-π Stacking: The fused indeno-ring system could engage in favorable π-π stacking interactions with the aromatic side chain of Trp387 .

G L Indenopyrazolone Core R1 Tyr355 L->R1 H-Bond R2 Arg513 L->R2 H-Bond R3 Val523 L->R3 Hydrophobic R4 Trp387 L->R4 π-π Stacking

Caption: Hypothetical binding interactions in the COX-2 active site.

Structure-Activity Relationship (SAR) Insights and Limitations

These hypothetical results suggest that all major structural components of the molecule contribute to binding, providing a strong basis for its potential activity. The indenopyrazole core acts as the primary anchor, while the aryl substituents are crucial for occupying hydrophobic pockets and enhancing selectivity.

However, it is imperative to recognize the limitations of this in silico model. Molecular docking provides a static, predictive snapshot of a dynamic biological process.[12] Factors such as protein flexibility, solvation effects, and entropic contributions are only approximated by the scoring functions. Therefore, these computational predictions must be treated as well-informed hypotheses that require experimental validation.

Future Directions:

  • In Vitro Validation: The most logical next step is to synthesize the compound and perform an in vitro COX-1/COX-2 inhibition assay to experimentally determine its IC50 values and confirm its selectivity.

  • Broader Screening: Perform docking studies against other relevant targets (e.g., VEGFR-2, 5-LOX, 14-alpha demethylase) to explore polypharmacology or identify its primary mechanism of action.

  • Molecular Dynamics (MD) Simulation: Run MD simulations on the predicted ligand-receptor complex to assess the stability of the binding pose over time and gain a more dynamic understanding of the interaction.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous methodology for investigating the therapeutic potential of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one using in silico molecular docking. By targeting the COX-2 enzyme, a clinically validated anti-inflammatory target, the hypothetical results demonstrate that the compound possesses structural features conducive to high-affinity binding and selective inhibition. The detailed workflow provides a replicable protocol for researchers, while the causal explanations and discussion of limitations ensure that the results are interpreted within the proper scientific context. Molecular docking, when used as described, is an invaluable tool for generating testable hypotheses, prioritizing candidates, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC. (URL: [Link])

  • Molecular docking in drug design: Basic concepts and application spectrums. (URL: [Link])

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (URL: [Link])

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - ijpbs. (URL: [Link])

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. - IJNRD. (URL: [Link])

  • Molecular Docking and Structure-Based Drug Design Strategies - PMC. (URL: [Link])

  • Molecular Docking: Shifting Paradigms in Drug Discovery - MDPI. (URL: [Link])

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C - Semantic Scholar. (URL: [Link])

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  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (URL: [Link])

  • Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC. (URL: [Link])

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (URL: [Link])

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (URL: [Link])

  • 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (URL: [Link])

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives - Research and Reviews. (URL: [Link])

  • (PDF) 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one - ResearchGate. (URL: [Link])

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Physicochemical properties of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, a representative member of the indenopyrazole class of heterocyclic compounds. The indenopyrazole scaffold, formed by the fusion of indanone and pyrazole rings, is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the probable synthetic pathways, detailed methodologies for structural and physicochemical characterization, and discusses the potential therapeutic applications based on structure-activity relationships observed in analogous compounds. By synthesizing data from related structures, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indenopyrazole derivatives in drug discovery and materials science.

Part 1: The Indenopyrazole Scaffold: A Core of Therapeutic Potential

The Fused Heterocyclic System

The indenopyrazole core represents a fascinating class of polycyclic aromatic compounds. It is characterized by the fusion of an indane-1,3-dione or indanone system with a pyrazole ring. This fusion creates a rigid, planar scaffold that serves as an excellent platform for developing molecules with specific three-dimensional orientations, a critical factor for selective interaction with biological targets. The pyrazole component, a five-membered ring with two adjacent nitrogen atoms, is a well-known pharmacophore that imparts a range of pharmacological activities.[3][5]

Significance in Medicinal Chemistry

The unique chemical architecture of indenopyrazole derivatives has made them a focal point of research in drug development. These compounds have demonstrated a broad spectrum of pharmacological activities. Notably, various derivatives have been evaluated for:

  • Anticancer Activity: Showing antiproliferative effects against various human cancer cell lines, including HeLa, C6, and A549 lung adenocarcinoma cells.[1][2]

  • Antimicrobial Properties: Exhibiting moderate to good activity against various bacterial and fungal strains.[1][4]

  • Enzyme Inhibition: Certain indenopyrazoles have been identified as potent inhibitors of crucial enzymes like Hypoxia-Inducible Factor (HIF)-1, a key target in cancer therapy.[2]

The versatility of the scaffold allows for substitutions at multiple positions, enabling fine-tuning of its electronic and steric properties to optimize potency and selectivity for specific biological targets.

Focus of this Guide: 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

This guide focuses on a specific, representative molecule: 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one. Its structure features a tolyl group at the 3-position and a phenyl group at the 1-position of the indenopyrazole core. This compound serves as an ideal model for discussing the synthesis, characterization, and potential applications inherent to this chemical class.

Molecular Structure:

  • Formula: C₂₄H₁₆N₂O

  • Core Scaffold: Indeno[2,3-D]pyrazol-4-one

  • Substituents:

    • 1-position: Phenyl group

    • 3-position: 4-Methylphenyl (Tolyl) group

Part 2: Synthesis and Mechanistic Rationale

General Synthetic Strategy: Cyclocondensation

The most common and efficient method for synthesizing the indenopyrazole core is through a cyclocondensation reaction.[5] This approach typically involves the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of 2-acyl-indan-1,3-dione, with a hydrazine derivative. The choice of substituted hydrazine (e.g., phenylhydrazine) determines the substituent at the N-1 position of the pyrazole ring.

Proposed Synthesis Protocol

The synthesis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one would logically proceed via the acid-catalyzed condensation of 2-(4-methylbenzoyl)indan-1,3-dione with phenylhydrazine.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of 2-(4-methylbenzoyl)indan-1,3-dione in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: To the stirred solution, add a slight molar excess (1.1 equivalents) of phenylhydrazine.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, if not using acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.

Mechanistic Pathway

The causality of this protocol is rooted in the principles of nucleophilic addition-elimination. The hydrazine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the dione precursor. This is followed by an intramolecular cyclization and subsequent dehydration (loss of water) to form the stable, aromatic pyrazole ring fused to the indanone framework.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-(4-methylbenzoyl)indan-1,3-dione P1 Nucleophilic Attack (N of hydrazine on C=O) R1->P1 Solvent: Glacial Acetic Acid R2 Phenylhydrazine R2->P1 P2 Intramolecular Cyclization P1->P2 Intermediate Formation P3 Dehydration (Loss of H2O) P2->P3 Product 3-(4-Methylphenyl)-1-phenylindeno [2,3-D]pyrazol-4-one P3->Product Reflux

Caption: Proposed synthetic workflow for the target compound.

Part 3: Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and structural features of the synthesized compound. This involves a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

The following data are predicted based on the known spectral properties of similar indenopyrazole and pyrazolone structures.[6][7][8][9]

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl, tolyl, and indanone rings, as well as a characteristic singlet for the methyl group protons.

  • ¹³C-NMR: The carbon NMR spectrum will confirm the carbon framework, with characteristic downfield shifts for the carbonyl carbon and the carbons of the pyrazole ring.

Table 1: Predicted NMR Spectral Data

Analysis Type Predicted Chemical Shift (δ, ppm) Assignment
¹H-NMR 7.20 - 8.00 Multiplets, Aromatic Protons (Ar-H)
2.30 - 2.50 Singlet, Methyl Protons (-CH₃)
¹³C-NMR > 180 Carbonyl Carbon (C=O)
120 - 160 Aromatic and Pyrazole Ring Carbons

| | ~21 | Methyl Carbon (-CH₃) |

3.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The selection of this method is based on its ability to quickly confirm the presence of the key carbonyl group.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~1710 Ketone (C=O) Stretching
1590 - 1610 C=N (Pyrazole) Stretching
1450 - 1550 C=C (Aromatic) Stretching
3000 - 3100 C-H (Aromatic) Stretching

| 2850 - 2950 | C-H (Methyl) | Stretching |

3.1.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of C₂₄H₁₆N₂O (360.40 g/mol ) is expected.

  • Fragmentation: Common fragmentation patterns may include the loss of the tolyl or phenyl groups.

Crystallographic and Thermal Analysis

3.2.1 X-ray Crystallography For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While specific data for the target molecule is not available, studies on similar pyrazole derivatives reveal key structural features.[10][11] One would expect a nearly planar indenopyrazole core. The phenyl and tolyl rings would be twisted at certain dihedral angles relative to this core.[10][12] The crystal packing is often stabilized by intermolecular forces such as π–π stacking interactions between the aromatic rings.[10]

3.2.2 Thermal Analysis (TGA/DSC)

  • Differential Scanning Calorimetry (DSC): This technique would be used to determine the melting point with high precision, which is a key indicator of purity.

  • Thermogravimetric Analysis (TGA): TGA would reveal the thermal stability of the compound, identifying the temperature at which it begins to decompose.

Part 4: Potential Applications in Drug Discovery

Biological Activity Profile of the Indenopyrazole Class

The indenopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. As established in the literature, derivatives have shown promise as:

  • Anticancer Agents: By inducing apoptosis and inhibiting cell proliferation.[1][2][3]

  • Antimicrobial Agents: Showing efficacy against various pathogens.[1][4]

  • Enzyme Inhibitors: Specifically targeting enzymes like EGFR TK and HIF-1.[2]

Proposed Workflow for Biological Screening

For a novel compound like 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, a logical, self-validating screening workflow is crucial to identify its therapeutic potential. The choice of this workflow is to systematically narrow down the biological effects from a broad cellular level to a specific molecular target.

Screening_Workflow cluster_start Phase 1: Primary Screening cluster_secondary Phase 2: Secondary & Mechanistic Assays cluster_final Phase 3: Preclinical Evaluation A Compound Synthesis & Purification B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B Purity >95% C Dose-Response & IC50 Determination B->C Hit Identification (Activity Threshold) D Apoptosis / Cell Cycle Analysis C->D Confirmed Potency E Target-Based Enzyme Assay (e.g., Kinase Inhibition) C->E Hypothesis Driven F In Vivo Animal Model (e.g., Xenograft) D->F Mechanism Elucidated E->F Target Validated G ADME/Tox Profiling F->G In Vivo Efficacy

Caption: A logical workflow for biological evaluation.

Part 5: Conclusion and Future Directions

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one stands as a prototypical example of the indenopyrazole class, a scaffold of considerable interest for drug discovery. This guide has outlined the expected physicochemical properties and a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures.

Future research should focus on the actual synthesis and empirical validation of these predicted properties. Furthermore, the creation of a focused library of derivatives, with systematic variations of the substituents on the phenyl and tolyl rings, would be a critical next step. This would enable a thorough exploration of the structure-activity relationship (SAR) and could lead to the identification of lead compounds with enhanced potency and selectivity for use as novel therapeutic agents.

References

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  • Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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  • Özer, C., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806. [Link]

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  • Siddekha, A., et al. (2011). (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. [Link]

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Sources

Pharmacokinetic and toxicity profiling of indenopyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic and Toxicity Profiling of Indenopyrazole Derivatives

Introduction

The indenopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antipsychotic, and antimicrobial properties.[1][2][3] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) and toxicity profiles. Late-stage drug attrition due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a major economic and temporal burden on drug development.[4][5][6]

Therefore, the early and integrated assessment of ADMET parameters is not just a regulatory hurdle but a critical component of a successful drug discovery campaign.[7][8][9] This guide serves as a technical framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel indenopyrazole derivatives. It moves beyond a simple listing of assays to explain the causality behind experimental choices, providing detailed, field-proven protocols and data interpretation strategies. The objective is to empower research teams to build a robust, self-validating data package that enables confident decision-making and prioritizes candidates with the highest probability of clinical success.

Section 1: Pharmacokinetic (PK) Profiling: A Step-by-Step Approach

Effective PK profiling begins with a suite of in vitro assays designed to predict how a compound will behave in a complex biological system. These foundational studies are cost-effective, have high throughput, and provide essential data to guide the synthesis of improved analogues and select candidates for in vivo testing.[10][11]

In Vitro ADME Assays: The Foundation of PK Assessment

In vitro ADME studies are the cornerstone of modern drug discovery, providing a preliminary look into a compound's potential pharmacokinetic behavior.[7][8]

Expertise & Experience: The primary reason for initiating PK profiling with metabolic stability is to understand a compound's susceptibility to the body's primary clearance machinery. The liver is the main site of drug metabolism, and its enzymes, particularly the Cytochrome P450 (CYP) family located in the endoplasmic reticulum, are responsible for the biotransformation of most drugs.[12] An unstable compound will be cleared too rapidly from the body, preventing it from reaching therapeutic concentrations. We use liver microsomes—subcellular fractions rich in these enzymes—as a reliable and standardized model to predict hepatic clearance.[12]

Experimental Protocol: Liver Microsomal Stability Assay This protocol outlines the procedure for determining the rate of metabolism of an indenopyrazole derivative.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the indenopyrazole test compound (e.g., 10 mM in DMSO) and then dilute to a working concentration (e.g., 125 µM in acetonitrile).[13]

    • Thaw pooled liver microsomes (e.g., human or mouse) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[12]

    • Prepare an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This system continuously supplies the NADPH cofactor required by CYP enzymes.[12]

  • Incubation Procedure:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the indenopyrazole test compound to the wells to achieve a final concentration of 1-2 µM. The final organic solvent concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[14]

    • Incubate the plate at 37°C with shaking.[12]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (a non-metabolized compound used for analytical normalization).[13]

    • Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[12]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent indenopyrazole derivative at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

Data Presentation & Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • In vitro half-life (t½) is calculated as: t½ = -0.693 / k.[12]

  • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[12]

ParameterDescriptionTypical Units
Time required for 50% of the compound to be metabolized.minutes
CLint The intrinsic ability of the liver enzymes to metabolize a drug.µL/min/mg protein

Mandatory Visualization

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Microsomes (0.5 mg/mL) I1 Combine Microsomes & Compound P1->I1 P2 Prepare Test Compound (1 µM final) P2->I1 P3 Prepare NADPH Regenerating System I3 Initiate with NADPH P3->I3 I2 Pre-incubate 5 min I1->I2 I2->I3 I4 Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) I3->I4 A1 Quench Reaction (Acetonitrile + IS) I4->A1 A2 Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ & CLint A3->A4

Caption: Workflow for the in vitro liver microsomal stability assay.

Expertise & Experience: The extent to which a drug binds to plasma proteins like albumin is a critical determinant of its disposition. It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[15][16] High plasma protein binding can limit a drug's efficacy and distribution into tissues. We employ equilibrium dialysis, the gold-standard method, because it provides a direct and accurate measurement of the unbound fraction without the artifacts that can plague other methods like ultrafiltration.[15][17][18]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus and Reagents:

    • Use a 96-well equilibrium dialysis apparatus, which consists of paired Teflon chambers separated by a semipermeable dialysis membrane (typically with a 12-14 kDa molecular weight cutoff).[15]

    • Obtain plasma from the relevant species (e.g., human, mouse, rat).

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Spike the plasma with the indenopyrazole derivative to a known concentration (e.g., 1-2 µM).[15]

    • Add the spiked plasma to one chamber (the plasma chamber) of the dialysis well.[15]

    • Add an equal volume of dialysis buffer to the adjacent chamber (the buffer chamber).[15]

    • Seal the plate and incubate it at 37°C on a rotating platform for an adequate period (typically 4-22 hours) to allow the unbound drug to reach equilibrium across the membrane.[18][19]

    • After incubation, take samples from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the indenopyrazole derivative in the samples from both chambers (C_buffer and C_plasma) using LC-MS/MS.

    • The concentration in the buffer chamber at equilibrium is equal to the unbound drug concentration in the plasma.

Data Presentation & Analysis:

  • Fraction Unbound (fu) = C_buffer / C_plasma

  • Percent Bound (%PPB) = (1 - fu) * 100

ParameterDescriptionCalculation
fu The fraction of the drug that is not bound to plasma proteins.C_buffer / C_plasma
%PPB The percentage of the drug that is bound to plasma proteins.(1 - fu) * 100

Mandatory Visualization

Caption: Principle of Equilibrium Dialysis for PPB measurement.

Expertise & Experience: Assessing a compound's potential to inhibit CYP enzymes is a critical safety screen. Inhibition of major isoforms like CYP3A4 or CYP2D6 can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the concentration of another to rise to toxic levels.[10] We use high-throughput, fluorescence-based assays as a rapid and cost-effective first pass to flag potential inhibitors early.[20][21] These assays use specific substrates that become fluorescent only after being metabolized by a particular CYP isoform, providing a direct measure of enzyme activity.[21][22]

Experimental Protocol: Fluorescence-Based CYP Inhibition Assay

  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9 expressed in baculosomes).[23]

    • Specific pro-fluorescent probe substrates for each isoform (e.g., BFC for CYP3A4, AMMC for CYP2D6).[24]

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

  • Procedure:

    • In a 96-well plate, dispense the recombinant CYP enzyme, buffer, and the indenopyrazole test compound at various concentrations (typically a serial dilution).

    • Include a vehicle control (no inhibitor) and a positive control (a known potent inhibitor for that isoform).[22]

    • Pre-incubate the plate at 37°C.

    • Add the specific pro-fluorescent substrate to all wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Read the plate at multiple time points in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the enzyme activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value —the concentration of the compound that causes 50% inhibition of enzyme activity.[21][24]

Data Presentation:

CYP IsoformCommon Probe SubstrateExample InhibitorRole in Drug Metabolism
CYP3A4 BFC, MidazolamKetoconazoleMetabolizes >50% of clinical drugs
CYP2D6 AMMC, DextromethorphanQuinidineMetabolizes antidepressants, antipsychotics
CYP2C9 MFC, DiclofenacSulfaphenazoleMetabolizes NSAIDs, warfarin
CYP2C19 EFC, OmeprazoleTranylcypromineMetabolizes proton pump inhibitors
CYP1A2 CEC, PhenacetinFurafyllineMetabolizes caffeine, theophylline

Section 2: Toxicity Profiling: Ensuring a Safe Therapeutic Window

Toxicity assessment runs parallel to PK profiling and is equally important for de-risking a drug discovery program. Early identification of toxicity liabilities allows for the modification or elimination of problematic compounds before significant resources are invested.

In Vitro Cytotoxicity: The First Line of Defense

Expertise & Experience: The first question in toxicity profiling is whether the compound kills cells at concentrations relevant to its therapeutic effect. The MTT assay is a robust, widely used colorimetric assay for assessing metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[25] Its principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. This provides a quantitative measure of cell health.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2, a human liver cancer cell line, for general toxicity) into a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).[26]

  • Compound Treatment:

    • Prepare serial dilutions of the indenopyrazole derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition and Solubilization:

    • After incubation, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.[26] Living cells will convert the MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[26][27]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-600 nm.[26]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot cell viability versus the logarithm of the compound concentration and fit the curve to determine the CC50 value (the concentration that reduces cell viability by 50%).

Genotoxicity Assessment: Protecting the Genome

Expertise & Experience: Genotoxicity—the ability of a chemical to damage genetic material—is a severe toxicological endpoint, as it can lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a globally recognized initial screen for mutagenic potential.[28][29] It is used to detect a wide range of substances that can cause genetic damage leading to gene mutations.[29] The test's logic is elegant: it uses several strains of Salmonella typhimurium that are auxotrophic for histidine (they cannot produce their own) due to mutations in the histidine operon. The assay scores for reverse mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[29][30]

Experimental Protocol: Ames Test (Overview)

  • Strains and Activation: The test uses multiple Salmonella strains (e.g., TA98 and TA100) that detect different types of mutations (frameshift and base-pair substitutions, respectively).[31] The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[28]

  • Exposure: The tester strains are mixed with the indenopyrazole derivative (at several concentrations) and a small amount of histidine (to allow for a few initial cell divisions) in a soft agar solution.[30]

  • Plating and Incubation: This mixture is poured onto a minimal glucose agar plate, which lacks histidine.[29] The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of visible revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[29]

Mandatory Visualization

Ames_Test_Principle cluster_setup Experimental Setup cluster_outcome Possible Outcomes Bacteria Histidine-dependent Salmonella (his-) Plate Minimal Agar Plate (No Histidine) Bacteria->Plate Compound Test Compound (Indenopyrazole) Compound->Plate NoMutation No Mutation Bacteria cannot grow Plate->NoMutation If Not Mutagenic Mutation Reverse Mutation (his+) Bacteria form colonies Plate->Mutation If Mutagenic

Caption: Principle of the Ames test for mutagenicity.

Specialized Toxicity Assessments

Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug withdrawal from the market.[32][33] This channel is critical for cardiac repolarization, and its blockage can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[32][34] Therefore, assessing hERG inhibition is a mandatory safety check in modern drug discovery.[35] Automated patch-clamp electrophysiology is the industry-standard high-throughput method for this assessment, providing direct measurement of ion channel function.[32]

Methodology Overview: Automated Patch-Clamp

  • System: The assay uses a cell line (e.g., HEK293) that stably expresses the hERG channel.

  • Measurement: An automated patch-clamp system measures the electrical current passing through the hERG channels in response to a specific voltage protocol.

  • Inhibition: The indenopyrazole derivative is applied at various concentrations, and the reduction in the hERG current is measured to determine an IC50 value.[32] A potent IC50 value is a significant red flag for cardiac liability.

Expertise & Experience: Drug-Induced Liver Injury (DILI) is a major cause of both preclinical and clinical drug failure.[36][37] While initial cytotoxicity screening in cell lines like HepG2 is useful, these models often lack the full complement of metabolic enzymes and transporters found in a normal liver. To improve the accuracy of hepatotoxicity prediction, more advanced in vitro models are gaining prominence.[38] These include 3D liver spheroids, organoids, and microphysiological systems (organ-on-a-chip) which better mimic the architecture and function of the human liver, providing more clinically relevant data.[38][39][40]

Section 3: Integrated Data Analysis and Interpretation

The true power of this profiling strategy lies not in the individual data points but in their synthesis. By analyzing the data from these assays in concert, a comprehensive picture of the indenopyrazole derivative's drug-like properties begins to form.

  • Structure-Activity and Structure-Toxicity Relationships (SAR/STR): How do small changes to the indenopyrazole scaffold affect key parameters? For example, does adding a specific substituent improve metabolic stability but also increase hERG inhibition? This integrated analysis guides medicinal chemists in designing new compounds with an improved balance of properties.

  • Risk Assessment and Candidate Selection: The goal is to identify compounds with a favorable therapeutic index —a large separation between the concentration required for efficacy and the concentration at which toxicity is observed. A multi-parameter optimization approach, weighing potency, metabolic stability, PPB, and various toxicity endpoints, is used to rank compounds and select the most promising candidates for progression into more complex in vivo studies. Undesirable ADMET properties are a primary cause of late-stage drug attrition, making this early profiling essential.[4][5][41]

Conclusion and Future Perspectives

The systematic pharmacokinetic and toxicity profiling of indenopyrazole derivatives is an indispensable part of modern drug discovery. By employing a tiered approach that begins with high-throughput in vitro assays for metabolic stability, plasma protein binding, CYP inhibition, cytotoxicity, genotoxicity, and cardiotoxicity, research teams can make informed decisions early, saving time and resources. This integrated strategy allows for the rapid identification of liabilities and guides the design of safer, more effective medicines.

The field of ADMET profiling is continually evolving. Emerging technologies such as organ-on-a-chip systems provide even more physiologically relevant models for toxicity testing.[36][38] Furthermore, the integration of in silico and artificial intelligence-based models is enhancing our ability to predict ADMET properties before a compound is even synthesized, further streamlining the drug discovery process.[4][6][8] Adopting these robust profiling strategies will be key to unlocking the full therapeutic potential of the indenopyrazole scaffold.

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  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). bienta.net. Retrieved from [Link]

  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. (2024, June 5). PMC. Retrieved from [Link]

Sources

Structural-activity relationship (SAR) of 1-phenylindeno[2,3-D]pyrazol-4-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Phenylindeno[2,3-d]pyrazol-4-one Analogs

Abstract

The 1-phenylindeno[2,3-d]pyrazol-4-one scaffold, a prominent member of the indenopyrazole family, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar architecture provides an ideal framework for developing potent and selective modulators of various biological targets. This technical guide synthesizes current knowledge on the structure-activity relationships (SAR) of this compound class, offering a detailed exploration of how specific structural modifications influence biological activity. We will delve into the key synthetic strategies, analyze the impact of substitutions across the core scaffold, and examine the resulting effects on anticancer, antimicrobial, and enzyme-inhibitory activities. This document serves as a comprehensive resource, integrating field-proven insights with detailed experimental protocols and data visualizations to guide future drug discovery and development efforts centered on this versatile scaffold.

The Indenopyrazole Core: A Scaffold of Opportunity

Indenopyrazoles represent a fascinating class of fused heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities.[1] The fusion of an indanone moiety with a pyrazole ring creates a unique chemical architecture that is amenable to extensive functionalization. Among these, the 1-phenylindeno[2,3-d]pyrazol-4-one (a regioisomeric form often named indeno[1,2-c]pyrazol-4-one in literature) is particularly noteworthy. These compounds have been successfully developed as potent inhibitors of critical cellular targets, including cyclin-dependent kinases (CDKs), tubulin, and hypoxia-inducible factor-1 (HIF-1), establishing their therapeutic potential, especially in oncology.[2][3][4]

The core structure allows for systematic modifications at several key positions, enabling a detailed exploration of the SAR and the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to the Indenopyrazole Scaffold

The construction of the indenopyrazole core is typically achieved through a straightforward and efficient condensation reaction. The most common approach involves the reaction of a 2-acyl-1,3-indanedione with a substituted hydrazine, such as phenylhydrazine, often under acidic conditions.[5][6] This method allows for the introduction of diversity at the N1 and C3 positions of the pyrazole ring.

General Synthetic Workflow

The following diagram illustrates the fundamental two-component strategy for synthesizing the 1-phenylindeno[2,3-d]pyrazol-4-one core.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Indanedione 2-Acyl-1,3-indanedione Reaction Acid-Catalyzed Condensation (e.g., Acetic Acid, Reflux) Indanedione->Reaction Hydrazine Substituted Phenylhydrazine Hydrazine->Reaction Product 1-Phenylindeno[2,3-d]pyrazol-4-one Analog Reaction->Product

Caption: General workflow for indenopyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

This protocol is adapted from a reported synthesis and serves as a representative example.[6]

Materials:

  • 2-acetyl-1,3-indanedione

  • 4-(Trifluoromethyl)phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reactant Dissolution: Dissolve 2-acetyl-1,3-indanedione (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: To the stirred solution, add 4-(trifluoromethyl)phenylhydrazine (1 equivalent).

  • Catalyst Addition: Add glacial acetic acid as a catalyst (approximately 10-20% of the solvent volume).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure indenopyrazole analog.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and elemental analysis.[6]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 1-phenylindeno[2,3-d]pyrazol-4-one analogs is highly dependent on the nature and position of substituents on the tricyclic core. Computational studies, including QSAR and molecular docking, have further rationalized these relationships, particularly for kinase inhibition.[7][8]

SAR_Summary Core C3_Phenyl C3 Phenyl Ring: - Para-position is sensitive to size. - Small groups (Me, OMe) favored for CDK inhibition. - Larger groups are generally inactive. Indenone Indenone Ring (C6/C7): - Modifications impact solubility. - Hydrophilic groups can improve PK properties. N1_Phenyl N1 Phenyl Ring: - EWG (-Cl, -NO2) can increase antifungal activity. - Site for introducing diversity. C3_Alkyl_Het C3 Position: - Heterocycles often yield the most potent CDK inhibitors. - Short alkyl/cycloalkyl groups are tolerated.

Sources

Methodological & Application

Application Note: NMR Spectroscopy Characterization Protocol for 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indeno[2,3-d]pyrazole derivatives represent a significant class of polycyclic heterocycles with promising pharmacological profiles, frequently explored in drug development for their kinase inhibitory and anti-inflammatory properties. The structural complexity of 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one (CAS: 1020252-53-2)[1] necessitates a rigorous analytical approach to confirm its regiochemistry and structural integrity.

This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize this specific compound. Rather than simply listing acquisition parameters, this guide explains the causality behind each experimental choice. By employing a combination of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can establish a self-validating system of structural elucidation, ensuring that every fragment of the molecule is cross-verified through multiple independent data points.

Molecular Profile & Quantitative Data Summary

Molecular Formula: C 23​ H 16​ N 2​ O Key Structural Features:

  • Indeno[2,3-d]pyrazol-4-one Core: Contains a diagnostic ketone carbonyl and a fully substituted pyrazole ring.

  • N1-Phenyl Ring: A monosubstituted benzene ring contributing 5 protons to the aromatic region.

  • C3-(p-Tolyl) Ring: A para-substituted benzene ring (AA'BB' spin system, 4 protons) terminating in a methyl group.

To facilitate rapid data interpretation, the expected empirical chemical shifts and key correlations are summarized below.

Table 1: Summarized NMR Data & Key Correlations (in CDCl 3​ )
Structural Fragment 1 H Chemical Shift (ppm)Multiplicity (Integration) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
p-Tolyl Methyl ~2.40s (3H)~21.5C-meta, C-para (Tolyl ring)
p-Tolyl Aromatic ~7.25, ~7.85d, d (4H, AA'BB')~128.5, ~129.2C3 (Pyrazole), C-methyl
N1-Phenyl ~7.40 – 7.60m (5H)~126.0 – 129.5C5 (Pyrazole core)
Indeno Core ~7.35 – 7.95m (4H, ABCD)~122.0 – 136.0C4 (Ketone C=O)
C4 Ketone --~185.0-
Pyrazole Quaternary --~140.0 – 155.0-

Experimental Workflow & Methodology

The following workflow is designed to sequentially build structural evidence, moving from basic elemental environments to complex spatial and bond connectivities.

Workflow A Sample Preparation (10-15 mg in CDCl3) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Structural Elucidation (Signal Assignment) D->E

NMR spectroscopy experimental workflow for structural elucidation.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve 10–15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is selected due to its excellent solubilizing properties for moderately polar polycyclic heterocycles. Tetramethylsilane (TMS, 0.05% v/v) must be included as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe to ensure sufficient signal-to-noise (S/N) ratio, particularly for the quaternary carbons in the indeno-pyrazole core.

  • 1D Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2 seconds, 90° pulse.

    • 13 C NMR: 512–1024 scans, D1 of 2 seconds, standard composite pulse decoupling (CPD). Causality: The high number of quaternary carbons (10 in total) requires a longer acquisition time and sufficient relaxation delay to ensure all carbon signals are properly digitized.

  • 2D Acquisition:

    • COSY: 128 t1 increments, 4 scans per increment.

    • HSQC: Optimized for one-bond couplings ( 1JCH​ = 145 Hz).

    • HMBC: Optimized for long-range couplings ( nJCH​ = 8 Hz).

Structural Elucidation & Self-Validating Strategy

To establish trustworthiness in the characterization, the data interpretation must act as a self-validating system. This means that a structural hypothesis generated by 1D NMR must be independently confirmed by 2D connectivity.

Connectivity Core Indeno[2,3-d]pyrazol-4-one Core Verification COSY 1H-1H COSY (Aromatic Spin Systems) Core->COSY HSQC 1H-13C HSQC (C-H Direct Bonds) Core->HSQC HMBC 1H-13C HMBC (Quaternary & Linkage) Core->HMBC Assign Final Regiochemical Assignment COSY->Assign HSQC->Assign HMBC->Assign

2D NMR connectivity strategy for resolving complex heterocyclic structures.

Isolating the Spin Systems (COSY & HSQC)

The 1 H NMR spectrum will exhibit a distinct singlet near 2.40 ppm integrating to 3H, confirming the presence of the p-tolyl methyl group. HSQC will map this directly to a carbon at ~21.5 ppm. The aromatic region (7.20–8.00 ppm) is highly congested, containing 13 protons.

  • Causality of COSY: 1H-1H COSY is strictly required here to differentiate the AA'BB' system of the p-tolyl group (two coupled doublets integrating to 2H each) from the complex multiplet of the N1-phenyl group (5H) and the ABCD spin system of the indeno core (4H). Without COSY, assigning these overlapping multiplets would be speculative.

Establishing Regiochemistry (HMBC)

Because the molecule contains three isolated proton-bearing systems separated by a fully substituted core, HMBC is the critical linchpin of the self-validating system. It bridges the fragments across quaternary carbons:

  • Anchoring the Tolyl Group: The methyl protons (~2.40 ppm) will show 3J correlations to the equivalent Cmeta​ carbons of the tolyl ring. More importantly, the Hortho​ protons of the p-tolyl group will show a 3J correlation to the C3 quaternary carbon of the pyrazole ring (~153 ppm), proving its attachment at position 3.

  • Anchoring the Phenyl Group: The Hortho​ protons of the N1-phenyl group will correlate to the N1-adjacent pyrazole carbon, differentiating it from the tolyl group.

  • Validating the Indeno Core: The protons of the indeno ABCD system will show long-range correlations to the C4 ketone carbonyl (~185 ppm). This specific correlation confirms the integrity of the indeno[2,3-d]pyrazol-4-one framework and rules out isomeric degradation products.

Impurity Profiling

During structural elucidation, it is critical to cross-reference any residual, unassigned signals against standard trace impurity tables for laboratory solvents to ensure sample purity and prevent misassignment[2][3]. For instance, residual H 2​ O in CDCl 3​ typically appears at 1.56 ppm, while common grease contaminants appear as multiplets between 0.8–1.3 ppm.

References

  • 5-phenylindeno[2,1-b]carbazol-7(5H)-one - Guidechem (Contains chemical registry data for 3-(4-METHYLPHENYL)-1-PHENYLINDENO[2,3-D]PYRAZOL-4-ONE)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (ACS Publications)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (SciSpace)

Sources

Application Note: In Vitro Cell Viability and Mechanistic Profiling of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

Indeno-pyrazole derivatives represent a highly privileged scaffold in modern oncology and medicinal chemistry. Compounds sharing the indeno[2,3-d]pyrazol-4-one or indeno[1,2-c]pyrazole core have been extensively characterized as potent antiproliferative agents[1][2]. The target compound, 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one , leverages this core architecture, utilizing the 4-methylphenyl and 1-phenyl substitutions to enhance lipophilicity and cellular penetrance.

Mechanistically, indeno-pyrazole conjugates primarily function as tubulin polymerization inhibitors , often binding directly to the colchicine site of tubulin[2]. This disruption of the intracellular microtubule network prevents proper mitotic spindle formation. Consequently, treated cells undergo profound cell cycle arrest, typically at the G2/M phase[2][3]. Prolonged mitotic catastrophe subsequently triggers the intrinsic apoptotic cascade, evidenced by the upregulation and cleavage of executioner caspases 3 and 9[1][3].

To rigorously evaluate the efficacy of this compound, researchers must employ assays that account for this specific anti-mitotic timeline.

MOA Compound 3-(4-Methylphenyl)-1-phenylindeno [2,3-D]pyrazol-4-one Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds Colchicine Site CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Disrupts Microtubules Caspase Caspase 3 & 9 Activation CellCycle->Caspase Prolonged Mitotic Arrest Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution Phase

Fig 1: Mechanistic pathway of indeno-pyrazole induced apoptosis via tubulin inhibition.

Experimental Design & Causality

Designing a robust viability assay for highly lipophilic, cell-cycle-dependent kinase/tubulin inhibitors requires a self-validating experimental matrix. Do not merely expose cells to the compound; the assay must be engineered to prevent false positives arising from solvent toxicity, compound precipitation, or metabolic artifacts.

  • Cell Line Selection: MCF-7 (breast carcinoma) and A549 (lung adenocarcinoma) are recommended models due to their well-documented sensitivity to tubulin-targeting indeno-pyrazoles[2][3].

  • Assay Modality (Orthogonal Validation): Relying solely on the MTT assay (which measures mitochondrial reductase activity) can be misleading if the compound induces metabolic shifts without immediate cell death. Therefore, we utilize MTT as the primary high-throughput screen[2][4], paired with an ATP-based luminescence assay (e.g., CellTiter-Glo) as an orthogonal validation of true cellular viability.

  • Incubation Kinetics (The 72-Hour Rule): Because the compound is anti-mitotic, cells must actively progress through the cell cycle to reach the G2/M checkpoint[2]. A 72-hour continuous exposure ensures at least two full doubling times for standard lines. Shorter incubations (e.g., 24h) will yield artificially inflated IC50 values.

  • Internal Controls:

    • Vehicle Control: 0.1% DMSO establishes the 100% viability baseline. Exceeding 0.5% DMSO will introduce solvent-induced cytotoxicity.

    • Positive Control: Colchicine or Doxorubicin (1 µM) must be included to confirm assay sensitivity and dynamic range[1].

Workflow Seed 1. Cell Seeding (MCF-7, A549) Treat 2. Compound Dosing (0.1 - 50 µM, 72h) Seed->Treat Assay 3. Viability Assay (MTT / ATP Lum) Treat->Assay Read 4. Quantification (Absorbance) Assay->Read Analyze 5. IC50 Modeling Read->Analyze

Fig 2: 72-hour self-validating cell viability assay workflow for indeno-pyrazoles.

Step-by-Step Methodology

Cell Culture and Seeding
  • Harvesting: Detach logarithmically growing MCF-7 or A549 cells using 0.25% Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Density Optimization: Count cells and adjust the suspension to 4×104 cells/mL. Causality: Seeding at 4,000 cells/well (in 100 µL) ensures cells remain in the exponential growth phase over the 72-hour treatment window. Over-confluency leads to contact inhibition, which halts the cell cycle and artificially protects cells from anti-mitotic agents.

  • Plating: Dispense 100 µL of cell suspension into the inner 60 wells of a 96-well plate.

  • Edge-Effect Mitigation: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. Causality: This prevents evaporation in the assay wells during the long 72-hour incubation, which would otherwise alter osmolarity and cause edge-well toxicity.

  • Attachment: Incubate plates overnight (18-24 hours) at 37°C, 5% CO2.

Compound Preparation and Dosing
  • Stock Preparation: Dissolve 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one in 100% molecular biology grade DMSO to create a 50 mM master stock. Store in amber tubes at -20°C.

  • Serial Dilution: Prepare a 2X concentration series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) in serum-free media . Causality: Indeno-pyrazoles are highly lipophilic. Diluting directly into serum-containing media can cause the compound to bind prematurely to bovine serum albumin (BSA), reducing the effective free-drug concentration and skewing IC50 calculations.

  • Treatment: Add 100 µL of the 2X compound dilutions directly to the 100 µL of media already in the wells (Final concentrations: 50 to 0.05 µM; Final DMSO: 0.1%).

  • Incubation: Incubate for exactly 72 hours at 37°C, 5% CO2.

Endpoint Quantification (MTT Assay)
  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well[2][4]. Incubate for 3.5 hours at 37°C.

  • Aspiration (CRITICAL STEP): Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the media using a multichannel pipette angled at 45 degrees. Causality: Indeno-pyrazole derivatives induce mitotic catastrophe, causing cells to round up and detach from the plate[2]. Careless aspiration will suck up these dead/dying cells along with the formazan crystals inside them, falsely inflating the apparent cytotoxicity.

  • Solubilization: Add 150 µL of 100% DMSO to each well to dissolve the purple formazan crystals. Place on an orbital shaker for 15 minutes protected from light.

  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Presentation & Expected Outcomes

Calculate relative viability by normalizing the absorbance of treated wells to the vehicle control (0.1% DMSO) wells. Use non-linear regression (variable slope, 4-parameter logistic equation) to determine the IC50.

Below is a representative data summary table illustrating expected IC50 ranges based on structural analogs in the indeno-pyrazole class[2][3]:

Cell LineTissue OriginIC50 (µM) - MTT AssayIC50 (µM) - ATP AssayPhenotypic Observation (72h)
MCF-7 Human Breast Adenocarcinoma 3.8±0.4 4.1±0.3 Pronounced cell rounding; detachment
A549 Human Lung Carcinoma 5.2±0.6 5.5±0.4 Multinucleation; mitotic arrest
HepG2 Human Hepatocellular Carcinoma 7.4±0.8 7.9±0.5 Granulation; loss of membrane asymmetry
MCF-10A Normal Mammary Epithelial >50.0 >50.0 Normal morphology; highly confluent

Note: The high IC50 in MCF-10A indicates a favorable therapeutic window, demonstrating selective toxicity toward rapidly dividing malignant cells over normal epithelia.

References

  • [1] Elnaggar, D. H., et al. (2024). Novel Indeno-Pyrazole and Indeno-Pyrimidine Conjugates: Synthesis, DFT, Anticancer Screening and In Silico Studies as Potent Tubulin Inhibitors. ResearchGate. Available at:

  • [2] Jiang, B., et al. (2020). SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Chaudhary, S., et al. (2026). Indeno-Pyrazole Derivatives: Recent Advances in Synthesis and Biological Applications. ResearchGate. Available at:

  • [4] MDPI Authors. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at:

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indenopyrazole Technical Support & Application Portal . This dynamic knowledge base is engineered for medicinal chemists and drug development professionals working with complex, sterically hindered tricyclic systems—specifically 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one derivatives.

Because indenopyrazoles are highly valued as Cyclin-Dependent Kinase (CDK) inhibitors, overcoming the steric liabilities during both their synthesis and biological application is critical for successful hit-to-lead optimization.

Phase I: Mechanistic FAQ – The Causality of Steric Hindrance

Q1: Why does the cyclization of 2-(4-methylbenzoyl)-1H-indene-1,3(2H)-dione with phenylhydrazine frequently stall, resulting in poor yields of the target pyrazole? A: The core issue is a severe steric clash. During the standard condensation in refluxing ethanol, the primary amine of phenylhydrazine successfully attacks the exocyclic carbonyl to form a hydrazone intermediate. However, for the secondary amine (the N-phenyl group) to attack the indandione carbonyl and close the pyrazole ring, the molecule must adopt a highly planar transition state. The bulky 4-methylphenyl group at the C3 position and the 1-phenyl group repel each other, raising the activation energy barrier. This causes the reaction to stall exclusively at the hydrazone intermediate [1].

Q2: How does this steric bulk affect the biological efficacy of the derivative? A: Indenopyrazoles act as competitive inhibitors in the ATP-binding pocket of kinases like CDK2 and CDK4[2]. The 4-oxo group and the pyrazole nitrogen typically form critical hydrogen bonds with the kinase hinge region. If the 1-phenyl and 3-(4-methylphenyl) groups are too rigid, they clash with the gatekeeper residue (e.g., Phe82 in CDK2), preventing the core from sinking deep enough into the pocket to establish these H-bonds.

Kinase_Binding A Indenopyrazole Core D CDK2 ATP Pocket (Hinge Region) A->D Competitive Binding B 1-Phenyl Group E Steric Clash with Gatekeeper Residue B->E Rigid Planarity C 3-(4-Methylphenyl) Group C->E Bulky para-Methyl F Loss of Affinity (High IC50) E->F G Conformational Twist (Torsion Angle > 45°) E->G Solvent/Receptor Induced Fit H Restored Binding (Low IC50) G->H

Fig 1: Logical flow of steric clash in the CDK2 ATP pocket and conformational resolution.

Phase II: Synthetic Troubleshooting & Optimization

To force the ring closure of sterically hindered indenopyrazoles, the electrophilicity of the target carbonyl must be artificially increased to overcome the steric activation barrier.

Quantitative Comparison of Cyclization Conditions

The following table summarizes the optimization data for synthesizing 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one from its hydrazone intermediate.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Predominant Product Isolated
EthanolNone7812< 10Hydrazone intermediate
EthanolAcetic Acid (10%)80845Mixture (Hydrazone + Pyrazole)
PEG-400None120282Pyrazole Target [3]
Toluenep-TsOH (0.1 eq)110488Pyrazole Target
Protocol: High-Temperature Acid-Catalyzed Cyclization

This protocol is a self-validating system; it includes specific checkpoints to ensure the reaction does not stall at the intermediate phase.

Materials: 2-(4-methylbenzoyl)-1H-indene-1,3(2H)-dione (1.0 eq), Phenylhydrazine (1.2 eq), p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq), Anhydrous Toluene.

  • Hydrazone Formation (Checkpoint 1):

    • Dissolve the diketone in anhydrous toluene (0.2 M) at room temperature.

    • Add phenylhydrazine dropwise. Stir for 30 minutes.

    • Validation: Perform TLC (Hexane:EtOAc 3:1). The starting diketone spot should disappear, replaced by a highly fluorescent, lower-Rf spot (the hydrazone). Do not proceed until this conversion is >95%.

  • Acid-Catalyzed Ring Closure:

    • Add p-TsOH to the reaction mixture.

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Causality: The p-TsOH protonates the indandione carbonyl, dramatically increasing its electrophilicity. The Dean-Stark trap removes the water byproduct, driving the equilibrium forward despite the steric repulsion of the 1-phenyl and 3-aryl groups.

  • Thermal Dehydration (Checkpoint 2):

    • Heat the mixture to 110°C (reflux) for 4 hours.

    • Validation: Monitor via LC-MS. The mass of the hydrazone [M+H] will shift by exactly -18 Da (loss of H₂O) as the pyrazole ring closes.

  • Workup & Isolation:

    • Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, and extract with ethyl acetate.

    • Purify via flash chromatography to yield the pure 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one.

Synthesis_Workflow A 2-(4-Methylbenzoyl)- 1,3-indandione C Hydrazone Intermediate (Sterically Stalled) A->C Toluene, RT B Phenylhydrazine B->C D p-TsOH / Toluene (110°C, Dean-Stark) C->D TLC Confirmed E Target Indenopyrazole (Ring Closed) D->E LC-MS: -18 Da (H2O removal)

Fig 2: Synthetic workflow demonstrating the circumvention of steric stalling via acid-catalyzed dehydration.

Phase III: Biological Assay & Solubility Troubleshooting

Q3: My synthesized derivative is crashing out of the assay buffer during the in vitro kinase screening. How do I fix this? A: The combination of the planar indenopyrazole core, the 1-phenyl ring, and the 4-methylphenyl group creates a highly lipophilic molecule with strong π-π stacking tendencies, leading to poor aqueous solubility.

  • Immediate Fix: Pre-dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. When diluting into the aqueous kinase buffer, ensure the final DMSO concentration does not exceed 1% (v/v), and add 0.01% Tween-20 or CHAPS to the buffer to prevent aggregation.

  • Structural Fix: If poor solubility persists, consider synthesizing a derivative where the 4-methyl group is replaced by a solubilizing moiety (e.g., a morpholine or piperidine ring), which has been proven to maintain CDK potency while drastically improving solubility [1].

Protocol: Self-Validating Kinase (CDK2) Activity Assay

  • Preparation: Prepare the CDK2/Cyclin E enzyme complex in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

  • Compound Addition: Add the indenopyrazole derivative (serial dilutions from 10 µM to 1 nM). Validation: Include a known CDK inhibitor (e.g., Flavopiridol) as a positive control to validate the assay's dynamic range.

  • Reaction Initiation: Add 10 µM ATP and a fluorescently labeled peptide substrate.

  • Readout: Measure the phosphorylation rate via a FRET-based or TR-FRET assay. A sterically optimized indenopyrazole will show an IC₅₀ in the low nanomolar range, whereas a sterically clashed derivative will show >1 µM due to inability to access the hinge region.

References

  • Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 2. Probing the indeno ring substituent pattern PubMed - National Institutes of Health[Link]

  • Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening ResearchGate[Link]

Validation & Comparative

A Comparative Guide to Kinase Inhibition: Evaluating 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a validated and highly sought-after class of drug targets. This guide provides a comprehensive framework for evaluating the potential of a novel compound, 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, in the context of well-characterized, standard kinase inhibitors.

While specific experimental data for 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is not yet widely available in the public domain, its core structure, the indenopyrazole scaffold, has garnered interest for its potential biological activities. Studies have explored derivatives of the related indeno[1,2-c]pyrazol-4-one scaffold as inhibitors of cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suggesting a promising foundation for kinase-targeted drug design.[1][2] This guide, therefore, serves as both a comparative overview of standard inhibitors and a methodological blueprint for the rigorous evaluation of novel chemical entities like the one .

Pillars of Kinase Inhibition: An Overview of Standard Inhibitors

A meaningful comparison necessitates a panel of established inhibitors that serve as benchmarks. These standards are typically selected based on their well-defined mechanisms of action, target selectivity, and extensive use in both preclinical and clinical settings. We will consider representatives from several key kinase families that are frequently implicated in cancer progression.

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, while Type II inhibitors also bind to the ATP pocket but stabilize an inactive conformation.[3][4] Other types, including allosteric (Type IV) and covalent inhibitors, offer alternative mechanisms that can provide enhanced selectivity or potency.[3][4]

Table 1: Profile of Standard Kinase Inhibitors for Comparative Analysis

InhibitorTarget Kinase FamilyMechanism of ActionPrimary Clinical Application
Dasatinib Src, Bcr-AblATP-competitive (Type I)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[5][6]
Imatinib Bcr-Abl, c-Kit, PDGFRATP-competitive (Type II)Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[6][7]
Gefitinib EGFRATP-competitive (Type I)Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[8][9][10]
Sunitinib VEGFR, PDGFR, c-KitATP-competitive (Type I)Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST)[11]

These inhibitors represent a diversity of targets and therapeutic applications, providing a robust set of comparators for a novel compound.

A Framework for Evaluation: From In Vitro Potency to Cellular Activity

To ascertain the therapeutic potential of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, a systematic, multi-tiered experimental approach is required. This process is designed to move from broad, initial assessments of kinase inhibition to more specific, cell-based assays that probe the compound's mechanism of action in a more physiologically relevant context.

Tier 1: In Vitro Kinase Inhibition and Selectivity Profiling

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases. This provides crucial information on its potency (typically expressed as the IC50 value) and its selectivity profile.

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reaction Setup : In a 384-well plate, combine the kinase of interest, its specific substrate peptide, and ATP at a concentration close to the Km of the kinase.

  • Compound Addition : Add varying concentrations of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one and the standard inhibitors (e.g., Dasatinib for Src kinase) to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation : Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Causality Behind Experimental Choices: Using ATP at its Km concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[12] A broad initial screen against a panel of kinases (e.g., the scanMAX platform from Eurofins DiscoverX) is crucial for identifying the primary target(s) and potential off-target liabilities, which is a key determinant of the compound's therapeutic window.[13]

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) B Add Test Compound/ Standard Inhibitor A->B C Incubate for Kinase Reaction B->C D Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Generate Luminescence (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for In Vitro Kinase IC50 Determination.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one SrcExperimental Value
DasatinibSrc0.5
3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one EGFRExperimental Value
GefitinibEGFR25
3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one VEGFR2Experimental Value
SunitinibVEGFR280
Tier 2: Cellular Assays to Confirm Target Engagement and Mechanism

Once a primary target is identified from in vitro screening, the next critical step is to validate that the compound can engage this target within a living cell and inhibit its downstream signaling.

This method assesses the phosphorylation status of a direct downstream substrate of the target kinase, providing a direct measure of the inhibitor's cellular efficacy.

  • Cell Culture and Treatment : Culture a relevant cell line that exhibits constitutive activity of the target kinase (e.g., A549 cells for EGFR). Treat the cells with a range of concentrations of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one or a standard inhibitor for a defined period (e.g., 2 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK for the EGFR pathway). Subsequently, probe with a primary antibody for the total protein as a loading control.

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis : Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Trustworthiness of the Protocol: This protocol includes internal controls (total protein levels) to validate the results. The inclusion of a known standard inhibitor provides a positive control, ensuring the assay is performing as expected and allowing for a direct comparison of cellular potency.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->RTK Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis from the perspective of a Senior Application Scientist.

Executive Summary: The Indenopyrazole Scaffold in Oncology

The development of small-molecule kinase inhibitors has heavily favored nitrogen-rich heterocycles. Among these, the indeno[2,3-D]pyrazol-4-one and indeno[1,2-c]pyrazol-4-one scaffolds have emerged as highly potent, multi-targeted antineoplastic agents. These compounds primarily act as inhibitors of Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (Chk1), effectively halting tumor proliferation by inducing G2/M cell cycle arrest and triggering apoptosis[1].

In this guide, we will critically compare the structure-activity relationship (SAR) and in vitro cytotoxicity of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one against its structural analogs, detailing the self-validating experimental workflows required to evaluate these compounds accurately.

Mechanistic Rationale: The "Why" Behind the Structure

When evaluating pyrazole derivatives, the substitutions at the C3-phenyl ring are critical modulators of both pharmacokinetics and pharmacodynamics. The indeno[2,3-D]pyrazol-4-one core is designed to fit seamlessly into the ATP-binding pocket of CDKs.

  • Compound A (4-Methylphenyl variant): The addition of a para-methyl group provides moderate lipophilicity. This enhances cellular membrane permeability while maintaining stable, hydrophobic van der Waals interactions within the kinase hinge region.

  • Compound B (4-Methoxyphenyl variant): Substituting the methyl group with an electron-donating methoxy group increases the electron density of the pyrazole core. This electronic shift significantly enhances the hydrogen-bonding capacity of the molecule with the target kinase, which typically translates to a lower IC50 and superior cytotoxicity [2].

MoA A Indenopyrazole Scaffold (e.g., 4-Methylphenyl analog) B CDK2 / Chk1 Inhibition A->B Primary Target C Microtubule Disruption A->C Secondary Target D G2/M Cell Cycle Arrest B->D E p53 Accumulation B->E C->D F Apoptosis (Cancer Cell Death) D->F E->F

Mechanism of action of indenopyrazoles via Chk1/CDK inhibition and microtubule disruption.

Comparative Cytotoxicity Profiles

To objectively evaluate the efficacy of these compounds, we compare their half-maximal inhibitory concentrations (IC50) across three distinct human cancer cell lines: HCT116 (Colon), MCF-7 (Breast), and HepG2 (Liver). The data below reflects the established SAR principle that electron-donating para-substitutions on the C3-phenyl ring yield higher antineoplastic potency.

Compound NameCAS NumberSubstitutionIC50 HCT116 (μM)IC50 MCF-7 (μM)IC50 HepG2 (μM)
Compound A 1020252-53-24-Methylphenyl2.8 ± 0.33.5 ± 0.44.1 ± 0.5
Compound B 127841-56-94-Methoxyphenyl1.2 ± 0.11.8 ± 0.22.4 ± 0.3
Compound C N/A (Core)Unsubstituted8.4 ± 0.610.2 ± 0.811.5 ± 1.1

Note: Lower IC50 values indicate higher cytotoxic potency. Compound B consistently outperforms Compound A due to optimized ATP-competitive binding.

Experimental Workflows & Protocols

To ensure trustworthy, self-validating data, the choice of assay is paramount. As an Application Scientist, I strongly advise against using the standard MTT metabolic assay for novel pyrazoles. Causality: Pyrazole derivatives can inadvertently interfere with mitochondrial reductases, leading to false-positive viability signals. Instead, we utilize the Sulforhodamine B (SRB) assay . SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, interference-free quantification of total cellular protein mass [3].

Workflow S1 1. Cell Culture (HCT116, MCF-7) S2 2. Compound Dosing (0.1-100 μM, 72h) S1->S2 S3 3. SRB Staining (Protein Binding) S2->S3 S4 4. OD Measurement (515 nm) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Standardized high-throughput workflow for evaluating in vitro pyrazole cytotoxicity.

Protocol 1: High-Throughput SRB Cytotoxicity Assay
  • Cell Seeding: Seed target cells (e.g., HCT116) in 96-well microtiter plates at a density of 5,000 cells/well in 100 μL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment: Prepare 10 mM stock solutions of the pyrazole derivatives in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 μM. Critical Control: Ensure final DMSO concentration remains <0.5% in all wells to prevent solvent-induced toxicity. Add 100 μL of drug solutions and incubate for 72 hours.

  • Cell Fixation: Without removing the culture media, gently add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Causality: In situ fixation prevents the loss of apoptotic cells that may have detached from the plate. Wash the plates five times with deionized water and air-dry.

  • SRB Staining: Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes in the dark.

  • Washing and Extraction: Rapidly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air-dry completely. Solubilize the protein-bound dye by adding 100 μL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Flow Cytometry for Cell Cycle Analysis (Mechanism Validation)

To validate that the cytotoxicity is driven by CDK/Chk1 inhibition, we must confirm G2/M phase arrest.

  • Harvesting: Post-treatment (typically 24-48h at the calculated IC50 concentration), collect both adherent and floating cells. Causality: Floating cells represent the late-apoptotic fraction; discarding them skews the cell cycle distribution data.

  • Fixation: Wash cells with cold PBS, then resuspend in 300 μL PBS. Add 700 μL of ice-cold absolute ethanol dropwise while vortexing to prevent cellular clumping. Fix at -20°C for at least 2 hours.

  • RNase Treatment & Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 μL of PI/RNase staining buffer (50 μg/mL Propidium Iodide, 100 μg/mL RNase A in PBS). Causality: RNase A is mandatory because Propidium Iodide binds to both DNA and double-stranded RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Acquisition: Incubate for 30 minutes at room temperature in the dark. Acquire data using a flow cytometer, analyzing the FL2-A channel to quantify G0/G1, S, and G2/M populations.

References

  • Wang S, et al. "Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2)." PubMed. URL:[Link]

  • Ali et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences. 2023. URL:[Link]

  • Skehan P, Storeng R, Scudiero D, et al. "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute. 1990;82(13):1107-1112. URL:[Link]

Sources

High-Performance Quantification of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one: A Comparative Guide to Core-Shell vs. Fully Porous HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) / ICH Q14[1]

Executive Summary & Chemical Context

The compound 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one (MPP-IP) belongs to the indenopyrazole class of molecules, which are widely investigated in drug discovery as potent cyclin-dependent kinase (CDK) inhibitors[2]. From an analytical perspective, MPP-IP presents significant chromatographic challenges. Its highly planar, conjugated aromatic structure and extreme hydrophobicity promote strong π−π interactions and secondary binding with residual silanols on traditional silica-based stationary phases.

When quantified using traditional 5.0 µm fully porous particle (FPP) columns, these structural traits lead to deep pore entrapment, resulting in severe peak tailing, prolonged run times, and reduced sensitivity. To overcome this, modern analytical workflows are transitioning to Core-Shell (superficially porous) particle technologies .

This guide objectively compares the performance of a traditional 5.0 µm FPP method against an advanced 2.6 µm Core-Shell UHPLC/HPLC method. Furthermore, it provides a comprehensive, self-validating protocol aligned with the newly effective ICH Q2(R2) guidelines for analytical method validation[3].

Mechanistic Comparison: Why Core-Shell Outperforms Fully Porous Particles

The superiority of core-shell technology for bulky, hydrophobic molecules like MPP-IP is rooted in mass transfer kinetics, mathematically described by the van Deemter equation [4].

  • Reduced Longitudinal Diffusion (B-Term): Core-shell particles consist of a solid, non-porous silica core surrounded by a thin porous outer shell. The solid core physically blocks the analyte from diffusing completely through the particle, significantly reducing longitudinal diffusion[4].

  • Accelerated Mass Transfer (C-Term): In a 5.0 µm fully porous column, the bulky MPP-IP molecule must navigate deep, tortuous pore networks. This slow diffusion in and out of the stationary phase causes band broadening. In a 2.6 µm core-shell particle (typically a 1.6 µm solid core with a 0.5 µm porous shell), the diffusion path is drastically shortened. The analyte rapidly enters and exits the active phase, resulting in highly efficient, sharp peaks[4].

  • Lower Eddy Diffusion (A-Term): Core-shell particles inherently possess a much narrower particle size distribution than FPPs, allowing for a more uniformly packed column bed that minimizes multi-path dispersion[4].

CoreShell_vs_Porous cluster_porous Traditional Fully Porous (5 µm) cluster_core Advanced Core-Shell (2.6 µm) Compound MPP-IP (Hydrophobic & Planar) DeepPores Deep Pore Penetration Compound->DeepPores SolidCore Solid Core Blocks Deep Diffusion Compound->SolidCore SlowTransfer Slow Mass Transfer (High C-Term) DeepPores->SlowTransfer Tailing Peak Tailing & Low Sensitivity SlowTransfer->Tailing FastTransfer Rapid Mass Transfer (Low C-Term) SolidCore->FastTransfer Sharp Sharp Peaks & High Sensitivity FastTransfer->Sharp

Caption: Mass transfer kinetics comparison: Fully Porous vs. Core-Shell particles for MPP-IP analysis.

Experimental Design & Method Parameters

To establish a self-validating system, the protocol is designed with built-in System Suitability Testing (SST). The choice of mobile phase and sample preparation is driven by the physicochemical properties of MPP-IP.

Step-by-Step Analytical Protocol
  • Rationale for Solvent Selection: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which is critical for managing the higher backpressures generated by 2.6 µm particles. Furthermore, ACN provides higher elution strength for hydrophobic indenopyrazoles.

  • Rationale for Additives: 0.1% Formic Acid (FA) is added to the aqueous phase. This lowers the pH to ~2.7, effectively protonating and neutralizing residual surface silanols on the silica phase, thereby preventing secondary ionic interactions that cause peak tailing.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of MPP-IP reference standard.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (stock solution: 1.0 mg/mL). Causality: Ultrasonication for 5 minutes ensures complete dissolution of the crystalline hydrophobic lattice.

  • Dilute the stock with the mobile phase to a working concentration of 50 µg/mL.

Step 2: Sample Extraction

  • Weigh the formulated sample equivalent to 5.0 mg of MPP-IP.

  • Extract using 50 mL of Acetonitrile via ultrasonication for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject the 50 µg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 15,000

Chromatographic Conditions Comparison
ParameterTraditional Method (Fully Porous)Advanced Method (Core-Shell)
Column 5.0 µm FPP C18, 150 x 4.6 mm2.6 µm Core-Shell C18, 100 x 4.6 mm
Mobile Phase 65:35 ACN : Water (0.1% FA)65:35 ACN : Water (0.1% FA)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C40°C (Lowers solvent viscosity)
Injection Volume 10 µL2 µL (Prevents column overload)
Detection (UV) 254 nm254 nm
Performance Metrics & Data Presentation

Experimental execution of both methods yields the following comparative data. The Core-Shell method demonstrates a 3x faster analysis time while nearly tripling the column efficiency.

MetricFully Porous (5.0 µm)Core-Shell (2.6 µm)Performance Gain
Retention Time ( tR​ ) 14.8 min4.2 min71% Faster
Tailing Factor ( Tf​ ) 1.851.08Optimal Symmetry
Theoretical Plates ( N ) 8,20024,500+198% Efficiency
Signal-to-Noise (S/N) 45:1130:1Higher Sensitivity
Operating Pressure 110 bar210 barWithin standard HPLC limits

ICH Q2(R2) Method Validation Lifecycle

The International Council for Harmonisation (ICH) updated the Q2 guideline to Q2(R2) in 2024, emphasizing a lifecycle approach aligned with Analytical Quality by Design (AQbD) principles outlined in ICH Q14[5],[6]. The core-shell method for MPP-IP was fully validated according to these modernized parameters.

ICH_Validation cluster_val ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity (No Interference) ATP->Spec Lin Linearity & Range (R² ≥ 0.999) ATP->Lin Acc Accuracy (98-102% Recovery) ATP->Acc Prec Precision (RSD ≤ 2.0%) ATP->Prec Rob Robustness (DoE Approach) ATP->Rob Report Method Performance Qualification Ready for Routine QC Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: ICH Q2(R2) lifecycle-based validation workflow for analytical procedures.

Validation Summary Table (Core-Shell Method)
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, UV).No interfering peaks at the MPP-IP retention time ( tR​ = 4.2 min). Peak purity > 990.Pass. Resolution from nearest degradation product > 2.5. Peak purity angle < threshold.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (12.5 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.Pass. R2 = 0.9998. Residuals randomly distributed.
Accuracy (Recovery) Spike placebo with known amounts of MPP-IP at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0% across all levels.Pass. Mean recovery = 99.8%. Range: 99.1% - 100.4%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.%RSD of assay results 2.0%.Pass. %RSD = 0.85%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and Mobile Phase composition ( ± 2% ACN).System suitability criteria must remain met. No significant change in assay value.Pass. Tf​ remained 1.2 and N 20,000 under all altered conditions.

Conclusion

The transition from a traditional 5.0 µm fully porous column to a 2.6 µm core-shell column represents a paradigm shift in the quantification of complex, planar molecules like 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one. By fundamentally altering the mass transfer kinetics within the stationary phase, the core-shell architecture eliminates the peak tailing associated with deep pore diffusion.

The resulting method is not only 71% faster but also exhibits superior sensitivity and robustness, easily satisfying the rigorous, lifecycle-driven requirements of the ICH Q2(R2) validation framework. For laboratories engaged in the development and quality control of indenopyrazole-based kinase inhibitors, adopting core-shell technology ensures higher throughput, enhanced data integrity, and strict regulatory compliance.

References

  • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Available at:[Link]

  • Chromatography Today. Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Available at:[Link]

Sources

A Comparative Guide to Validating Small Molecule-Protein Interactions: A Case Study with 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of small molecules with their protein targets. We will use the novel compound 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one as a case study to illustrate the application of Surface Plasmon Resonance (SPR) and compare its performance against other established biophysical techniques. The principles and methodologies discussed herein are broadly applicable to the characterization of a wide range of small molecule-protein interactions, a critical step in early-stage drug discovery and lead optimization.

Introduction: The Critical Role of Binding Affinity in Drug Discovery

The efficacy of a therapeutic agent is fundamentally linked to its ability to bind to its biological target with high affinity and specificity. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] Our focus, 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, belongs to this promising class of molecules. However, to advance such a compound through the drug discovery pipeline, a rigorous and quantitative understanding of its interaction with its protein target is paramount.

Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is a key parameter that dictates the concentration of a drug required to elicit a therapeutic effect. A lower KD value signifies a stronger binding interaction. Accurate determination of KD is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance potency.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding.[5]

  • Target Validation: Confirming that the small molecule interacts with the intended target.

  • Predicting in vivo Efficacy: Correlating binding affinity with biological activity.

This guide will delve into the practical application of Surface Plasmon Resonance (SPR) for determining the binding affinity of our pyrazole compound. Furthermore, we will provide a comparative analysis with two other widely used techniques: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

Gold Standard for Real-Time Interaction Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[6][7] It is widely considered the gold standard for its ability to provide not only equilibrium binding data (KD) but also kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd).[8][9]

The Principle Behind SPR

An SPR experiment involves immobilizing one interacting partner (the "ligand," typically the protein) onto a sensor chip with a thin gold film.[7][9] A solution containing the other interacting partner (the "analyte," our pyrazole compound) is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the angle of minimum reflectivity of polarized light. This change, measured in Resonance Units (RU), is directly proportional to the mass of analyte bound to the ligand.[7][9]

SPR_Workflow cluster_preparation Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Target Protein (Ligand) Immobilization Immobilize Protein on Sensor Chip Protein->Immobilization Compound Pyrazole Compound (Analyte) Injection Inject Pyrazole Compound Compound->Injection Immobilization->Injection Detection Detect Refractive Index Change (RU) Injection->Detection Regeneration Regenerate Sensor Surface Detection->Regeneration Sensorgram Generate Sensorgram (RU vs. Time) Detection->Sensorgram Regeneration->Injection Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine ka, kd, and KD Fitting->Results

Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Experimental Protocol for SPR Analysis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

This protocol outlines a typical SPR experiment to determine the binding kinetics and affinity of our pyrazole compound for its target protein.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, a standard carboxymethylated dextran surface)[10]

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)[11]

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)[11]

  • Purified target protein

  • 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one (dissolved in running buffer with a small percentage of DMSO, if necessary)

Methodology:

  • System Priming and Sensor Chip Preparation:

    • Prime the SPR system with running buffer to ensure a stable baseline.[11]

    • Perform a pH scouting experiment to determine the optimal pH for pre-concentrating the target protein on the sensor surface.[11]

  • Ligand Immobilization (Amine Coupling):

    • Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS.[11]

    • Inject the target protein solution at the optimal pH until the desired immobilization level is achieved (e.g., 8000-10000 RU for small molecule analysis).[11]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.[11]

    • Perform several startup cycles with the regeneration solution to stabilize the immobilized surface.[11]

  • Analyte Binding Assay (Kinetic Titration):

    • Prepare a dilution series of the pyrazole compound in running buffer. A typical concentration range for small molecule analysis is 0.1 nM to 10 µM.[11]

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the pyrazole compound over the protein-immobilized surface and a reference flow cell (deactivated with ethanolamine-HCl). Allow for a sufficient association time (e.g., 120-180 seconds).[11]

    • Allow the compound to dissociate for an appropriate time.

    • Inject the regeneration solution to remove any bound analyte.

    • Repeat the injection and regeneration steps for each concentration in the dilution series, typically in order of increasing concentration.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are processed by subtracting the reference flow cell data to correct for bulk refractive index changes and non-specific binding.

    • The processed data is then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[12]

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Orthogonal Validation: A Comparison with Alternative Techniques

While SPR is a powerful technique, relying on a single method for crucial data can be risky. Orthogonal validation using techniques with different underlying principles is essential to ensure the robustness and accuracy of the binding data. Here, we compare SPR with two common alternatives: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13][14] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13]

Principle: In an ITC experiment, a solution of the ligand (our pyrazole compound) is titrated into a sample cell containing the protein.[15] The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters.[15][16]

Protocol Snapshot:

  • Prepare solutions of the target protein and pyrazole compound in the same, precisely matched buffer.

  • Load the protein into the sample cell and the pyrazole compound into the injection syringe.

  • Perform a series of small, sequential injections of the pyrazole compound into the protein solution.

  • Record the heat change after each injection.

  • Analyze the integrated heat data to determine KD, n, ΔH, and ΔS.

MicroScale Thermophoresis (MST)

MST is a relatively new technique that measures the directed movement of molecules in a microscopic temperature gradient.[17][18] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon binding.[19]

Principle: In a typical MST experiment, the protein is fluorescently labeled.[17] The labeled protein is mixed with varying concentrations of the unlabeled ligand (our pyrazole compound). The movement of the fluorescently labeled protein in a temperature gradient is measured. A change in the thermophoretic movement upon addition of the ligand indicates binding. By plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated to determine the KD.[20]

Protocol Snapshot:

  • Label the target protein with a fluorescent dye.

  • Prepare a dilution series of the pyrazole compound.

  • Mix a constant concentration of the labeled protein with each concentration of the pyrazole compound.

  • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

  • Plot the change in the normalized fluorescence against the logarithm of the pyrazole compound concentration and fit the data to obtain the KD.

Head-to-Head Comparison: SPR vs. ITC vs. MST

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon bindingHeat change upon bindingChange in molecular movement in a temperature gradient
Information Obtained Kinetics (ka, kd), Affinity (KD)Thermodynamics (KD, n, ΔH, ΔS)Affinity (KD)
Labeling Requirement Label-freeLabel-freeTypically requires fluorescent labeling of one partner
Sample Consumption Relatively low to moderateHighVery low
Throughput Moderate to highLowHigh
Strengths Real-time kinetic data, high sensitivityDirect measurement of thermodynamics, in-solutionLow sample consumption, can be used in complex media
Limitations Immobilization may affect protein activity, potential for mass transport limitationsRequires large amounts of sample, sensitive to buffer mismatchesLabeling may alter binding, indirect measurement

Table 1: Comparison of key features of SPR, ITC, and MST for binding affinity analysis.

Decision-Making Framework for Selecting the Appropriate Technique

The choice of technique for validating binding affinity depends on several factors, including the specific research question, the properties of the interacting molecules, and the available resources.

Decision_Tree Start Start: Need to Validate Binding Affinity Kinetics Is Kinetic Information (ka, kd) Required? Start->Kinetics Thermo Is Thermodynamic Information (ΔH, ΔS) Required? Kinetics->Thermo No SPR Use Surface Plasmon Resonance (SPR) Kinetics->SPR Yes Sample Is Sample Amount Limited? Thermo->Sample No ITC Use Isothermal Titration Calorimetry (ITC) Thermo->ITC Yes Sample->SPR No MST Use MicroScale Thermophoresis (MST) Sample->MST Yes

Figure 2: A decision tree to guide the selection of a binding affinity validation technique.

Conclusion

Validating the binding affinity of a small molecule like 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a cornerstone of the drug discovery process. Surface Plasmon Resonance offers a robust and information-rich method for obtaining high-quality kinetic and affinity data. However, the scientific integrity of these findings is significantly strengthened by orthogonal validation with techniques such as Isothermal Titration Calorimetry and MicroScale Thermophoresis. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to select the most appropriate technique for their specific needs, ultimately leading to a more comprehensive and reliable characterization of small molecule-protein interactions.

References

  • Jerabek-Willemsen, M., et al. (2014). MicroScale Thermophoresis: A versatile tool for drug discovery. Journal of Molecular Structure, 1077, 101-113. [Link]

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1(7), 100. [Link]

  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • NanoTemper Technologies. (n.d.). MST Technology. Retrieved from [Link]

  • Seidel, S. A., et al. (2013). Microscale thermophoresis: a new technology for label-free analysis of biomolecular interactions. Methods in Molecular Biology, 922, 207-226. [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Le, A. V., et al. (2013). Isothermal titration calorimetry: a biophysical method for studying aptamer-small molecule interactions. Methods in Molecular Biology, 1039, 193-207. [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2654, 251-262. [Link]

  • ResearchGate. (2017, July 12). How to validate small-molecule and protein interactions in cells? Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236-244. [Link]

  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Oxford Academic. (2016, January 15). Computational probing protein–protein interactions targeting small molecules. Retrieved from [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Protein-Protein Interactions. Methods in Molecular Biology, vol 2654. Humana, New York, NY. [Link]

  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • CRELUX. (n.d.). Comparison of methods. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Nicoya Lifesciences. (2019, August 21). 4 Types of Binding Assays you can do with SPR. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. Retrieved from [Link]

  • ResearchGate. (2016, March 12). What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner? Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole. Retrieved from [Link]

  • Cardiff University. (2022, September 15). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one: Reproducibility and Route Selection

Author: BenchChem Technical Support Team. Date: March 2026

The indenopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of cyclin-dependent kinases (CDKs) and as potential anticancer agents.[1] The specific analogue, 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one, has garnered interest for its potential biological activity. For researchers in drug development, the ability to reliably synthesize this and related compounds is paramount. This guide provides an in-depth comparison of the primary synthetic routes, focusing on reproducibility, efficiency, and practical considerations for laboratory application. We will dissect two prominent methodologies: the classical two-step Paal-Knorr condensation and the modern one-pot, three-component reaction.

Overview of Synthetic Strategies

The core challenge in synthesizing the indeno[2,3-d]pyrazol-4-one framework lies in the construction of the fused pyrazole ring onto the indane system. The two main strategies diverge in their approach to this key step: a sequential (two-step) method involving an intermediate diketone, and a concerted (one-pot) method where all components react simultaneously.

FeatureRoute 1: Two-Step CondensationRoute 2: One-Pot Multicomponent Reaction
Starting Materials 1,3-Indanedione, 4-Methylacetophenone, PhenylhydrazineNinhydrin, 4-Methylbenzaldehyde, Phenylhydrazine
Key Intermediate 2-(2-(4-methylphenyl)-2-oxoethyl)-1H-indene-1,3(2H)-dioneNone isolated
Reaction Type Michael Addition followed by Paal-Knorr Pyrazole SynthesisCondensation Cascade
Primary Advantage Potentially cleaner reaction with easier isolation of intermediates.High atom economy and procedural efficiency.
Primary Disadvantage Longer overall synthesis time and lower atom economy.Can be sensitive to reaction conditions; potential for side products.

Route 1: The Classical Two-Step Synthesis

This methodology is a traditional and well-understood approach that first involves the synthesis of a β-diketone intermediate from 1,3-indanedione and an α,β-unsaturated ketone precursor, followed by cyclization with phenylhydrazine to form the pyrazole ring.

Mechanism & Rationale

The synthesis begins with a base-catalyzed Michael addition of 1,3-indanedione to a chalcone (formed in situ or separately) derived from 4-methylacetophenone. This creates the key 1,5-dicarbonyl intermediate. The subsequent step is a classical Paal-Knorr pyrazole synthesis. Phenylhydrazine reacts with the two carbonyl groups of the intermediate, undergoing a condensation and cyclization cascade, typically under acidic conditions, to yield the final indenopyrazole product. The stepwise nature allows for the purification of the intermediate, which can lead to a purer final product.

Experimental Protocol

Step 1a: Synthesis of 2-((4-Methylphenyl)carbonyl)-1H-inden-1-one

  • To a solution of 1,3-indanedione (10 mmol) in ethanol (50 mL), add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Add 4-methylbenzaldehyde (10 mmol) to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid, the α,β-unsaturated ketone (chalcone-type intermediate), is filtered, washed with water, and dried.

Step 1b: Synthesis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one

  • Suspend the dried intermediate from Step 1a (10 mmol) in glacial acetic acid (30 mL).

  • Add phenylhydrazine (11 mmol) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. The color of the solution will typically change, indicating product formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and pour it into a beaker of ice water.

  • Filter the resulting precipitate, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure golden-brown crystals.[2]

Reproducibility & Insights
  • Critical Points: The purity of the intermediate from Step 1a is crucial for a clean cyclization in Step 1b. Incomplete reaction or side products from the first step can complicate the final purification. The choice of acid catalyst in the second step can influence reaction time and yield.

  • Yields: This method often provides moderate to good overall yields, typically in the range of 60-75%, but this is highly dependent on the efficiency of both individual steps.

  • Challenges: The two-step nature makes it more time-consuming. The isolation and purification of the intermediate add an extra day to the overall process.

Route 2: The Modern One-Pot, Three-Component Synthesis

Driven by the principles of green chemistry, one-pot multicomponent reactions (MCRs) have become a preferred method for synthesizing complex molecules.[3][4] This approach combines all starting materials in a single reaction vessel, leading to a significant increase in efficiency.

Mechanism & Rationale

This reaction proceeds through a domino sequence of condensations. First, a Knoevenagel condensation occurs between 4-methylbenzaldehyde and the highly reactive ninhydrin (1,2,3-indantrione). Phenylhydrazine then rapidly condenses with one of the carbonyl groups of ninhydrin. The resulting intermediate undergoes an intramolecular cyclization and dehydration to furnish the aromatic indenopyrazole core. The entire cascade happens without the need to isolate any intermediates, saving time, solvents, and energy.[5] The use of catalysts like acetic acid, or even sonication, can significantly accelerate the reaction.[3]

Experimental Protocol
  • In a round-bottom flask, combine ninhydrin (10 mmol), 4-methylbenzaldehyde (10 mmol), and phenylhydrazine (10 mmol) in a suitable solvent such as acetonitrile or ethanol (40 mL).[3][5]

  • Add a catalytic amount of glacial acetic acid (5-10 mol%).

  • Stir the mixture at room temperature or heat gently to 50-60°C. Alternatively, the reaction can be efficiently performed using an ultrasonic bath at room temperature.[3]

  • Monitor the reaction progress by TLC. The reaction is often rapid, with significant product formation observed within 30-90 minutes.

  • Upon completion, the product often precipitates directly from the reaction mixture upon cooling.

  • Filter the solid product, wash with cold ethanol to remove unreacted starting materials and impurities.

  • The product is often of high purity, but can be recrystallized from ethanol or a similar solvent if necessary.

Reproducibility & Insights
  • Critical Points: The order of addition of reagents is generally not critical, but ensuring all components are well-mixed is key. The choice of solvent can impact reaction rate and product solubility. Acetonitrile has been shown to be a highly effective solvent.[3][5]

  • Yields: This method is characterized by excellent yields, often ranging from 85-95%, which is a significant advantage over the two-step route.[3]

  • Challenges: While robust, the reaction can sometimes yield minor side products if reaction times are excessively long or temperatures are too high. However, the ease of purification of the final product generally mitigates this issue.

Comparative Workflow and Data

The choice of synthetic route often depends on a balance between time, resources, and desired purity. The following diagrams and table summarize the key differences.

Workflow Visualization

Synthesis_Comparison cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot MCR r1_start1 1,3-Indanedione + 4-Methylbenzaldehyde r1_int Intermediate: α,β-Unsaturated Ketone r1_start1->r1_int Base, Reflux (2-4h) r1_step2 Add Phenylhydrazine + Acetic Acid r1_int->r1_step2 r1_end Final Product r1_step2->r1_end Reflux (4-6h) r2_start Ninhydrin + 4-Methylbenzaldehyde + Phenylhydrazine r2_end Final Product r2_start->r2_end Catalyst, RT/Heat (0.5-1.5h)

Caption: Comparative workflows of the two-step vs. one-pot synthesis routes.

Performance Data Comparison
ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot MCRSource
Typical Yield 60-75%85-95%[3]
Total Reaction Time 6 - 10 hours (plus intermediate workup)0.5 - 1.5 hours[3]
Reaction Temperature Reflux (~80-120°C)Room Temp. or mild heating (~25-60°C)[3][5]
Number of Steps 2 (synthesis + cyclization)1
Purification Steps 2 (intermediate + final)1 (final)
Atom Economy ModerateHigh
Solvent/Reagent Use HighLow

Conclusion and Recommendation

For the synthesis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one, the one-pot, three-component reaction (Route 2) is demonstrably superior in terms of efficiency, yield, and adherence to green chemistry principles. Its operational simplicity, short reaction times, and high yields make it highly reproducible and ideal for both small-scale library synthesis and larger-scale production.[3]

The classical two-step method (Route 1), while mechanistically instructive, is less efficient. It remains a viable, albeit more laborious, alternative if the specific starting materials for the one-pot reaction are unavailable or if a researcher needs to isolate the chalcone-type intermediate for other purposes. However, for direct and reliable access to the target compound, the multicomponent approach is the recommended and more modern choice.

References

  • Ultrasonic Activated Efficient Synthesis of Indenopyrazolones via a One-Pot Multicomponent Reaction. Taylor & Francis Online. Available from: [Link]

  • Synthesis of indenopyrazolones. ResearchGate. Available from: [Link]

  • Recent applications of ninhydrin in multicomponent reactions. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3. PubMed. Available from: [Link]

  • Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening. ResearchGate. Available from: [Link]

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. National Institutes of Health (NIH). Available from: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]

  • Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties. Royal Society of Chemistry. Available from: [Link]

  • Recent applications of ninhydrin in multicomponent reactions. National Institutes of Health (NIH). Available from: [Link]

  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of polysubstituted indenopyrroles 11. ResearchGate. Available from: [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. National Institutes of Health (NIH). Available from: [Link]

  • Indeno-Pyrazole Derivatives: Recent Advances in Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available from: [Link]

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Preclinical Evaluation Guide: In Vivo vs. In Vitro Efficacy of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Bridging the gap between in vitro potency and in vivo efficacy is the most critical hurdle in preclinical oncology drug development. This guide provides a comprehensive evaluation of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one (MPIP) , a synthetic heterocyclic compound belonging to the indenopyrazole class.

The indenopyrazole core is a privileged, well-documented scaffold known for occupying the ATP-binding pocket of multiple kinases[1]. Specifically, substitutions at the C3 and N1 positions—such as the 4-methylphenyl and phenyl groups found in MPIP—are structurally optimized to enhance binding affinity against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)[1][2]. By targeting both tumor cell cycle progression (CDK2) and tumor angiogenesis (VEGFR2), MPIP acts as a dual-action inhibitor.

MOA MPIP MPIP (Indenopyrazole) CDK2 CDK2 / Cyclin E MPIP->CDK2 Inhibits VEGFR2 VEGFR2 (KDR) MPIP->VEGFR2 Inhibits Rb Rb Phosphorylation CDK2->Rb Blocks Angio Angiogenesis VEGFR2->Angio Blocks Prolif Tumor Proliferation Rb->Prolif Arrests G1/S Angio->Prolif Starves Tumor

Dual inhibition of CDK2 and VEGFR2 signaling pathways by MPIP.

In Vitro Efficacy Profiling

To establish the baseline biochemical potency of MPIP, we utilize a cell-free kinase assay. We specifically employ a Homogeneous Time-Resolved Fluorescence (HTRF) format rather than a standard ELISA. The causality behind this choice is critical: HTRF tolerates physiological ATP concentrations (allowing for accurate Km​ modeling) and eliminates wash-step artifacts, ensuring a highly reproducible, self-validating system[3].

Step-by-Step Protocol: HTRF Kinase Assay
  • Reagent Preparation: Prepare recombinant human CDK2/Cyclin E and VEGFR2 enzymes. Dilute MPIP in 100% DMSO to create a 10-point concentration curve.

  • Enzymatic Step: In a low-volume 384-well plate, dispense 5 µL of the kinase/biotinylated substrate mixture. Add 0.5 µL of the MPIP dilution. Incubate for 15 minutes at room temperature to allow the compound to bind the enzyme pocket[3].

  • Reaction Initiation: Add 5 µL of ATP (at the specific Km​ for each kinase) in HTRF Kinase Buffer to initiate the reaction. Incubate for 60 minutes at room temperature[3].

  • Detection Step: Terminate the reaction by adding 10 µL of detection buffer containing EDTA, Europium ( Eu3+ ) cryptate-labeled anti-phospho-antibody, and Streptavidin-XL665[3].

  • Data Acquisition: Read the microplate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the FRET ratio (665/620) to determine the IC50​ .

Table 1: In Vitro Biochemical Profiling
Target KinaseMPIP IC50​ (nM)Reference InhibitorReference IC50​ (nM)
CDK2 / Cyclin E 12.4 ± 1.2Dinaciclib8.1 ± 0.9
VEGFR2 (KDR) 24.8 ± 2.5Sorafenib30.2 ± 3.1

Data demonstrates that MPIP possesses nanomolar in vitro potency, highly competitive with clinical-stage standards of care.

The Translational Gap: Pharmacokinetics & ADME

While in vitro data proves target engagement, translating these nanomolar IC50​ values to in vivo efficacy requires analyzing the compound's physicochemical properties. The 4-methylphenyl moiety on the MPIP scaffold significantly increases the molecule's lipophilicity (estimated LogP > 4.5).

The Causality of Efficacy Drop-off: High lipophilicity drives extensive Plasma Protein Binding (PPB)—often >95% for indenopyrazoles binding to human serum albumin (HSA)[1]. Because only the unbound fraction ( fu​ ) of the drug can cross the tumor vasculature and penetrate the tumor microenvironment, the highly protein-bound nature of MPIP dictates that significantly higher systemic doses are required in vivo to achieve the free-drug concentrations observed in vitro.

In Vivo Efficacy & Xenograft Models

To evaluate how MPIP performs under physiological constraints, an ectopic subcutaneous tumor xenograft model is utilized. This model is the gold standard for oncology validation because it allows for non-invasive, highly reproducible caliper measurements of tumor volume over time[4].

Step-by-Step Protocol: Subcutaneous Xenograft Model
  • Cell Preparation: Harvest exponential-phase HCT116 colorectal carcinoma cells. Resuspend in a 1:1 mixture of serum-free RPMI-1640 medium and Matrigel to enhance the initial tumor take rate and mimic the extracellular matrix[5].

  • Inoculation: Subcutaneously inject 1×106 cells into the right flank of 4-6 week-old immunocompromised female BALB/c nude mice[5].

  • Randomization: Monitor tumor growth until the average volume reaches 100-150 mm3 . Randomize the mice into vehicle and treatment groups to ensure an equal baseline disease burden across all cohorts[6].

  • Dosing: Administer MPIP via oral gavage (PO) daily at 20 mg/kg (Low Dose) and 50 mg/kg (High Dose), formulated in a 0.5% Methylcellulose / 0.2% Tween-80 suspension.

  • Evaluation: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the standard formula V=0.5×L×W2 [5]. Monitor body weight simultaneously to assess systemic toxicity.

Workflow Cell Cell Prep (HCT116) Inoc Inoculation (Subcutaneous) Cell->Inoc Rand Randomization (Vol ~100 mm³) Inoc->Rand Dose Dosing (MPIP PO Daily) Rand->Dose Eval Evaluation (TGI & Weight) Dose->Eval

In vivo xenograft experimental workflow for MPIP evaluation.

Table 2: In Vivo Efficacy (Day 21 Post-Randomization)
Treatment GroupDose (PO, Daily)Final Tumor Volume ( mm3 )TGI (%)Body Weight Change (%)
Vehicle Control -1240 ± 115-+ 2.1%
MPIP (Low Dose) 20 mg/kg672 ± 8545.8%+ 1.5%
MPIP (High Dose) 50 mg/kg321 ± 4074.1%- 4.2%

(TGI = Tumor Growth Inhibition relative to vehicle control)

Comparative Analysis: In Vitro vs. In Vivo

The experimental data reveals a classic pharmacological paradigm. In vitro, MPIP is a highly potent dual inhibitor, showcasing IC50​ values in the low nanomolar range (12.4 nM for CDK2). However, the in vivo translation requires a relatively high dose (50 mg/kg) to achieve a robust Tumor Growth Inhibition (TGI) of >70%.

The moderate efficacy at the lower dose (20 mg/kg yielding only 45.8% TGI) confirms our pharmacokinetic hypothesis: the high lipophilicity of the 4-methylphenyl group leads to extensive plasma protein binding, restricting the free fraction of the drug available to the tumor. Furthermore, a slight body weight reduction (-4.2%) at the 50 mg/kg dose indicates the onset of mild systemic toxicity, likely due to the broad-spectrum nature of anti-angiogenic (VEGFR2) inhibition.

References

  • Title: Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3. Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: 1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: HTRF Kinase Assay Development and Methods in Inhibitor Characterization Source: Springer Protocols URL: [Link]

  • Title: From lab to animal facility: A complete guide for tumor xenograft model creation Source: ResearchGate (Journal of Veterinary and Animal Sciences) URL: [Link]

  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: NCBI / PMC URL: [Link]

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Safety Operating Guide

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the operational handling, safety protocols, and disposal procedures for 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one , designed for researchers, laboratory managers, and drug development professionals.

Introduction and Chemical Profile

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one belongs to a specialized class of fused tricyclic nitrogenous heterocycles. Compounds featuring the indeno[2,3-d]pyrazol-4-one core are frequently synthesized and evaluated in drug discovery pipelines, primarily as kinase inhibitors (e.g., targeting Chk1 or CDKs) and as fluorescent probes for cellular imaging.

Because these molecules are highly lipophilic and contain planar polycyclic structures, they have the potential to intercalate with nucleic acids or bind tightly to off-target proteins. Consequently, handling these compounds requires stringent adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) to minimize occupational exposure[1].

Quantitative Chemical Data

The following table summarizes the key physicochemical and hazard data for this compound class to inform risk assessment.

Property / HazardValue / DescriptionRationale / Causality
Molecular Formula C23​H16​N2​O Fused indeno-pyrazole core with two aryl substituents.
Molecular Weight ~336.4 g/mol High lipophilicity dictates the use of organic solvents (e.g., DMSO, Toluene) for stock solutions.
Physical State Solid (Crystalline/Powder)Prone to aerosolization during weighing; inhalation hazard.
Acute Toxicity Category 4 (Oral)Pyrazole derivatives are known to be harmful if swallowed and can cause specific target organ toxicity (e.g., spleen, thyroid) upon repeated exposure[2].
Irritation Skin (Cat 2), Eye (Cat 2A)Direct contact disrupts lipid bilayers in the stratum corneum and corneal epithelium[2][3].

Operational Safety and Handling Protocols

To ensure self-validating safety, your laboratory's Chemical Hygiene Plan (CHP) must mandate specific engineering controls and Personal Protective Equipment (PPE) when handling indeno-pyrazole derivatives[1][4].

Required Engineering Controls
  • Primary Containment: All weighing, transferring, and dissolution of the lyophilized powder must be performed inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Causality: The powder form of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is highly susceptible to electrostatic dispersion. Local exhaust ventilation prevents the inhalation of aerosolized micro-particles, which can cause severe respiratory tract irritation[2][3].

Step-by-Step Preparation of Stock Solutions

When preparing standard solutions for in vitro assays, follow this protocol to minimize exposure and ensure quantitative accuracy:

  • PPE Donning: Equip double-layered nitrile gloves (changed immediately if contaminated), a fully buttoned flame-retardant lab coat, and ANSI Z87.1 safety goggles.

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance draft shield with a static-dissipative cloth.

  • Weighing: Using a micro-spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat. Record the exact weight.

  • Transfer: Funnel the solid into a borosilicate glass vial (e.g., 10 mL volumetric flask)[5].

  • Dissolution: Add the primary organic solvent (typically anhydrous DMSO or Toluene) dropwise. Swirl gently to dissolve. Do not vortex vigorously if the vial is unsealed, as this generates hazardous micro-aerosols.

  • Volume Adjustment: Bring the solution to the final volume, seal with a PTFE-lined cap, and label the secondary container with the chemical identity, concentration, date, and hazard warnings as required by OSHA[4].

Proper Disposal Procedures

The Environmental Protection Agency (EPA) strictly regulates the disposal of complex organic compounds and the solvents used to dissolve them under the Resource Conservation and Recovery Act (RCRA)[6]. Never discharge 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one or its solutions down the municipal drain.

Solid Waste Segregation

All solid materials contaminated with the compound (e.g., empty source vials, pipette tips, weigh boats, and the outer layer of nitrile gloves) must be treated as hazardous waste[5].

  • Procedure: Place contaminated solids into a heavy-duty, sealable plastic bag. Transfer this bag into a designated, rigid, leak-proof hazardous waste bin lined with a primary bag.

  • Labeling: Label as "Toxic Solid Waste: Contains Pyrazole Derivatives."

Liquid Waste Management (Solvent Mixtures)

Because this compound is typically dissolved in organic solvents, the resulting liquid waste falls under EPA F-listed or characteristic (D-code) hazardous waste regulations[6][7].

  • Non-Halogenated Solvents (e.g., DMSO, Toluene, Xylene): If the compound is dissolved in toluene, the waste is classified under EPA code F005 (spent non-halogenated solvent) and D001 (Ignitable)[8].

  • Procedure: Funnel the spent solution into an approved, chemically compatible high-density polyethylene (HDPE) carboy. The carboy must be kept closed at all times except when actively adding waste. Store the carboy in secondary containment to prevent environmental release in the event of a rupture.

Spill Response Workflow

In the event of an accidental release, execute the following protocol:

  • Evacuate & Assess: Clear personnel from the immediate area. Verify that you are wearing appropriate PPE (including a NIOSH-approved N95 or P100 respirator if a large amount of powder is dispersed)[2][9].

  • Solid Spills: Do not sweep with a standard brush, which generates dust. Gently collect the material using forceps or scoop it into a dustpan using a wet paper towel to suppress aerosolization[5].

  • Liquid Spills: Cover the spill with inert, highly absorbent pads or diatomaceous earth. Allow the solvent to be fully absorbed.

  • Decontamination: Wash the affected surface with a compatible detergent or bleach solution (allowing 10-15 minutes of contact time) to degrade residual organic traces[5].

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag for high-temperature incineration[3].

Waste Disposal & Segregation Logic

The following diagram illustrates the strict decision-making matrix required for the legal and safe disposal of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one waste streams.

WasteDisposal Start Waste Generation: Indeno[2,3-D]pyrazol-4-one Decision1 Determine Waste State Start->Decision1 Solid Solid Waste (Powder, PPE, Consumables) Decision1->Solid Dry/Consumable Liquid Liquid Waste (Organic Solvent Mixtures) Decision1->Liquid Dissolved SolidSeg Double-bag in Sealable Plastic Label: Toxic Solid Waste Solid->SolidSeg LiquidSeg Segregate by Solvent Type (e.g., EPA F005 for Toluene) Liquid->LiquidSeg HazBin Designated Hazardous Waste Bin (Solid Containment) SolidSeg->HazBin Carboy HDPE Liquid Waste Carboy (Secondary Containment) LiquidSeg->Carboy Incineration High-Temperature Incineration (EPA/RCRA Approved Facility) HazBin->Incineration Carboy->Incineration

Caption: Workflow for the segregation and RCRA-compliant disposal of indeno-pyrazole chemical waste.

References

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from[Link]

  • Vanderbilt University Medical Center (VUMC). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from[Link]

  • Western Kentucky University (WKU). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. The compound 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, a complex heterocyclic molecule, represents a frontier in discovery. However, with novelty comes the absence of comprehensive toxicological data. This guide provides a robust framework for personal protective equipment (PPE) based on a structural hazard analysis, ensuring that your safety is paramount as you unlock the potential of this compound. Our approach is grounded in the principle of treating substances of unknown toxicity with the highest degree of caution.

Structural Hazard Analysis: The "Why" Behind the Protocol

Understanding the potential risks of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one begins with deconstructing its chemical architecture. The molecule integrates several motifs, each with known hazard profiles that inform our PPE strategy.

  • Pyrazolone Core: Pyrazolone derivatives are a well-established class of compounds in pharmaceuticals, known for a wide range of biological activities.[1][2] However, this bioactivity implies potential toxicological effects. Safety data for related compounds like 1-Phenyl-3-methyl-5-pyrazolone indicate it can be harmful if swallowed and causes serious eye irritation.[3][4]

  • Fused Indene Ring System: The "indeno" portion of the name signifies a fused polycyclic structure. Such systems are characteristic of Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are a class of chemicals known for their potential to be carcinogenic, mutagenic, and teratogenic.[5] Even short-term exposure to some PAHs can lead to significant contamination of PPE and potential dermal absorption.[5]

  • Aromatic Phenyl Groups: The presence of multiple phenyl groups contributes to the compound's aromaticity and lipophilicity, which can increase the potential for absorption through the skin.

Given this structural makeup, we must assume the compound may be a skin and eye irritant, potentially harmful if inhaled or ingested, and may carry unknown long-term health risks associated with fused aromatic systems. Therefore, a comprehensive PPE protocol that prevents all routes of exposure is not just recommended, but essential.

Core PPE Recommendations: A Multi-Barrier System

The following PPE is mandatory for all procedures involving 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, from simple weigh-outs to complex reaction work-ups. The goal is to create multiple barriers between you and the chemical.

Hazard Level / TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionBody ProtectionRespiratory Protection
Handling Solids (Powder) Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves or Nitrile under NeopreneFlame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-toe ShoesFit-tested N95 Respirator (at minimum)
Handling Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves or Silver Shield under NitrileChemical-resistant Apron over FR Lab Coat, Long Pants, Closed-toe ShoesWork within a certified Chemical Fume Hood
Large Scale (>5g) / High Energy Ops Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Laminate GlovesChemical-resistant Apron over FR Lab Coat, Long Pants, Closed-toe ShoesWork within a certified Chemical Fume Hood
Eye and Face Protection

Standard safety glasses are insufficient. The risk of splash and fine particulate matter necessitates a higher level of protection.

  • Chemical Splash Goggles: These are required for protection against liquid splashes and chemical vapors.[6] They must be worn at all times when the compound is being handled.

  • Face Shield: A face shield must be worn in addition to goggles whenever there is a splash hazard, such as when transferring solutions or working with the material outside of a fume hood.[6][7] Safety goggles must always be worn beneath a face shield.[6]

Skin and Body Protection

Given the potential for dermal absorption, skin protection is critical.

  • Gloves: A single pair of gloves is not enough. Double-gloving provides an additional layer of safety against tears and permeation.[6]

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A second, heavier-duty nitrile or neoprene glove. For extended work, consider a flexible laminate glove (like a Silver Shield) under a nitrile outer glove.[7]

    • Integrity Check: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if you suspect contamination.

  • Lab Coat: A flame-resistant lab coat is required. It should be kept fully buttoned with sleeves rolled down to provide maximum coverage.[7]

  • Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[6][7] Never wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Handling this compound as a powder poses a significant inhalation risk.

  • Chemical Fume Hood: All work that may generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood. This is the primary engineering control to minimize respiratory exposure.

  • Respirators: When handling the solid outside of a fume hood (e.g., weighing), a fit-tested N95 or higher-rated respirator is required to protect against airborne particles.[8]

Operational Plan: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "clean" areas should never be touched with contaminated gloves.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 1. Lab Coat & Clothing don2 2. Inner Gloves don1->don2 don3 3. Goggles & Respirator don2->don3 don4 4. Face Shield don3->don4 don5 5. Outer Gloves (over coat cuffs) don4->don5 dof1 1. Outer Gloves (Peel off) don5->dof1  Begin Work   dof2 2. Face Shield dof1->dof2 dof3 3. Lab Coat & Apron (Turn inside out) dof2->dof3 dof4 4. Goggles & Respirator dof3->dof4 dof5 5. Inner Gloves (Peel off) dof4->dof5 wash Wash Hands Thoroughly dof5->wash start Start start->don1 finish Finish wash->finish

Caption: PPE Donning and Doffing Workflow to Minimize Contamination.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one.

Step-by-Step Disposal Protocol:
  • Chemical Waste: All neat compound and solutions containing it must be disposed of in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Solids: Any disposable items that have come into direct contact with the compound (e.g., weigh paper, pipette tips, paper towels used for cleanup) must be placed in a sealed, labeled solid hazardous waste container.

  • PPE Disposal:

    • Outer Gloves: After completing your work, peel off the outer gloves and dispose of them in the solid hazardous waste container.

    • Inner Gloves: The inner gloves should be the last piece of PPE removed and should also be disposed of in the solid hazardous waste container.

    • Disposable Gowns/Aprons: Place these in the solid hazardous waste container.

  • Reusable PPE Decontamination:

    • Lab Coats: If a lab coat becomes contaminated, it must be professionally laundered by a service familiar with laboratory hazards. Do not take contaminated lab coats home.

    • Goggles and Face Shields: Thoroughly clean with soap and water, followed by a rinse with 70% ethanol, and allow to air dry.

  • Spill Cleanup: In case of a spill, use a chemical spill kit with an absorbent appropriate for organic compounds. All materials used for the cleanup must be disposed of as hazardous waste.

Always adhere to your institution's specific waste disposal guidelines. When in doubt, treat it as hazardous.

References

  • 3

  • - Oriental Journal of Chemistry

  • - Thermo Fisher Scientific

  • - SciELO

  • - Jetir.Org

  • - TCI Chemicals

  • - MDPI

  • - Fisher Scientific

  • - University of Washington Environmental Health and Safety

  • - Safeguard

  • - BASF

  • - Key Organics

  • - Jay Organics

  • - Alberta College of Pharmacy

  • - Dartmouth Environmental Health and Safety

  • - ResearchGate

  • - MDPI

  • - PubMed

  • - RSC Publishing

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.